Avarol F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
130203-72-4 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C21H30O3/c1-13-6-5-7-18-20(13,3)11-10-14(2)21(18,4)12-15-16(22)8-9-17(23)19(15)24/h6,8-9,14,18,22-24H,5,7,10-12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |
InChI Key |
RKQAGRNQCPPFNA-FEHMIHBQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Avarol from Marine Sponges: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Avarol, a sesquiterpenoid hydroquinone first identified in 1974, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Isolated from the marine sponge Dysidea avara, this natural product has demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, anti-psoriatic, anti-viral, and cytotoxic effects.[1][3][4][5] This technical guide provides an in-depth exploration of the discovery, isolation, and biological mechanisms of Avarol, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Initial Characterization
Avarol was first isolated from the Mediterranean marine sponge Dysidea avara.[1] The structure of this sesquiterpenoid hydroquinone was elucidated using a combination of spectroscopic techniques, including 13C-NMR, 1H-NMR, and infrared spectroscopy.[3] Subsequent research has led to the identification and isolation of several derivatives of Avarol from the same sponge, such as avarone (the oxidized quinone form), monoacetyl avarol, and diacetyl avarol, some of which also exhibit significant biological activity.[1][6][7]
Experimental Protocols: Isolation and Purification of Avarol
The isolation of Avarol from Dysidea avara typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesis of methodologies described in the literature.
Extraction
-
Sample Preparation: The sponge material (Dysidea avara) is collected, chopped into smaller pieces, and air-dried.[2]
-
Solvent Extraction: The dried sponge material is then subjected to exhaustive extraction with a polar solvent, most commonly methanol (MeOH).[2] This process is designed to efficiently extract a broad range of secondary metabolites, including Avarol.
-
Solvent Removal: The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.[2] For further processing and to remove any residual water, the crude extract can be lyophilized (freeze-dried).[2]
Chromatographic Purification
-
Initial Fractionation: The crude extract is often subjected to an initial fractionation step. This can be achieved through techniques such as column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is typically used to separate the components of the crude extract into fractions of varying polarity.
-
Fine Purification: Fractions containing Avarol, identified by thin-layer chromatography (TLC) or other analytical methods, are then subjected to further purification. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the final purification of Avarol.[8] An octadecylsilane (ODS) column is often used with a mobile phase consisting of a mixture of methanol and water.[2]
-
Compound Identification: The purified Avarol is then identified and its structure confirmed using spectroscopic methods such as 1H-NMR and 13C-NMR.[2]
Below is a graphical representation of the general workflow for the isolation and purification of Avarol.
Quantitative Data on Avarol Yield and Biological Activity
The following tables summarize key quantitative data related to the yield of Avarol from its natural source and its diverse biological activities as reported in the scientific literature.
| Source | Yield of Avarol | Reference |
| Dysidea avara (in vitro primmorph culture) | 1.4 µg / 100 µg of protein | [8] |
| Dysidea avara (wild specimen) | 1.8 µg / 100 µg of protein | [8] |
| Biological Activity | Assay/Model | Result (IC50/ED50) | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema (mouse) | ED50 ≈ 9.2 mg/kg (p.o.) | [9] |
| TPA-induced ear edema (mouse) | ED50 = 97 µ g/ear | [9] | |
| Inhibition of LTB4 release (rat leukocytes) | IC50 = 0.6 µM | [9] | |
| Inhibition of TXB2 release (rat leukocytes) | IC50 = 1.4 µM | [9] | |
| Inhibition of TNF-α generation (human monocytes) | IC50 = 1 µM | [5] | |
| Reduction of TNF-α generation (mouse air pouch) | ED50 = 9.2 nmol/pouch | [5] | |
| Anti-HIV | Inhibition of HIV-1 Reverse Transcriptase | Potent inhibitor | [10][11] |
| Cytotoxic | L5178y mouse lymphoma cells | 50% reduction in cell growth at 0.9 µM | [3] |
| Brine shrimp assay (Monoacetyl avarol) | LD50 = 0.09 ppm | [1] | |
| Brine shrimp assay (Diacetyl avarol) | LD50 = 0.15 ppm | [1] |
Signaling Pathways Modulated by Avarol
Avarol exerts its potent anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the subsequent downstream signaling cascade involving Nuclear Factor-kappaB (NF-κB).
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Avarol has been shown to inhibit the generation of TNF-α.[5] TNF-α is a potent activator of the NF-κB pathway. By reducing TNF-α levels, Avarol indirectly suppresses the activation of NF-κB. Furthermore, studies have demonstrated that Avarol can directly inhibit the TNF-α-induced activation of NF-κB DNA binding in keratinocytes and suppress in vivo NF-κB nuclear translocation.[4][5]
The following diagram illustrates the inhibitory effect of Avarol on the TNF-α mediated NF-κB signaling pathway.
Concluding Remarks for Drug Development Professionals
Avarol continues to be a molecule of significant interest for drug discovery and development. Its multifaceted biological profile, targeting key pathways in inflammation and cell proliferation, presents numerous opportunities for therapeutic applications. The potent anti-inflammatory and anti-psoriatic properties, coupled with its anti-viral and cytotoxic effects, underscore the potential of Avarol and its derivatives as lead compounds for the development of novel therapeutics. Further research into the synthesis of Avarol analogues and a deeper understanding of its mechanisms of action will be crucial in harnessing the full therapeutic potential of this remarkable marine natural product. The challenges associated with the sustainable supply of Avarol from its natural source also highlight the importance of developing efficient synthetic routes and exploring biotechnological production methods, such as in vitro sponge cell culture.[8]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Avarol, a cytostatically active compound from the marine sponge Dysidea avara [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new bioactive derivative of avarol from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of avarol, avarone and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibition of human immunodeficiency virus type 1 reverse transcriptase by avarol and avarone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Avarol: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has demonstrated significant cytotoxic and antitumor activities across a range of cancer cell lines and in vivo models. Its multifaceted mechanism of action, which converges on the induction of programmed cell death, makes it a compound of considerable interest for oncological research and development. This technical guide provides an in-depth examination of the molecular pathways Avarol modulates in cancer cells. Key mechanisms include the induction of endoplasmic reticulum (ER) stress via the PERK-eIF2α-CHOP signaling axis, the generation of reactive oxygen species (ROS), and the disruption of mitotic processes. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the core molecular pathways and workflows using standardized diagrams.
Introduction
Avarol is a marine-derived natural product with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[1][2] In the context of oncology, Avarol has emerged as a potent cytotoxic agent against various cancer types, including pancreatic, cervical, colon, and lung cancer.[1][2] Its primary anticancer effect is the induction of apoptosis, a controlled form of cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][3] Avarol accomplishes this through several interconnected mechanisms, distinguishing it as a promising candidate for further preclinical and clinical investigation.
Cytotoxic Activity in Cancer Cell Lines
Avarol exhibits potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for several lines. Avarol has shown the highest cytotoxic effect against HeLa (cervical cancer) cells.[2][4] However, its effect is not highly selective, as cytotoxicity is also observed in normal cell lines such as MRC-5 human fetal lung fibroblasts.[2][4]
Table 1: In Vitro Cytotoxicity of Avarol (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (μg/mL) | IC50 Value (µM) | Citation |
| HeLa | Cervical Adenocarcinoma | 10.22 ± 0.28 | Not specified | [4][5] |
| LS174 | Colon Adenocarcinoma | > 10.22 | Not specified | [4] |
| A549 | Non-Small-Cell Lung Carcinoma | > 10.22 | Not specified | [4] |
| A549 | Non-Small-Cell Lung Carcinoma | 35.27 | Not specified | [6] |
| L5178y | Mouse Lymphoma | Not specified | 0.9 | [7] |
| MRC-5 | Normal Fetal Lung Fibroblast | 29.14 ± 0.41 | Not specified | [4][6] |
Core Mechanisms of Action
Avarol's anticancer activity is not attributed to a single target but rather to the perturbation of multiple, critical cellular pathways that ultimately lead to apoptosis.
Induction of Endoplasmic Reticulum (ER) Stress
A primary mechanism of Avarol-induced apoptosis, particularly in pancreatic ductal adenocarcinoma (PDAC) cells, is the activation of an ER stress response.[1][8] The ER is essential for protein folding, and an accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR). Avarol selectively activates one of the three major UPR sensor pathways.
-
PERK-eIF2α-CHOP Pathway: Avarol treatment leads to the activation of PKR-like endoplasmic reticulum kinase (PERK).[1][8] Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which globally attenuates protein translation but selectively promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] CHOP is a key mediator of ER stress-induced apoptosis. Studies have shown that Avarol upregulates the ER stress marker BiP and CHOP in cancer cells but not in normal cells.[1][8] Importantly, Avarol does not appear to affect the other two main ER stress pathways, the IRE1 and ATF6 pathways.[8]
Generation of Reactive Oxygen Species (ROS)
Avarol has been shown to increase the production of intracellular reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can induce cellular damage.[9][10] While cancer cells often have higher basal levels of ROS compared to normal cells, a further increase beyond a tolerable threshold can trigger cell death pathways.[10][11] The pro-oxidant activity of Avarol likely contributes significantly to its cytotoxicity, interfering with the cellular redox status and leading to oxidative stress-induced apoptosis.[2][4]
Cell Cycle Arrest and Antimitotic Activity
Avarol interferes with cell division (mitosis).[7] It has been shown to prevent the polymerization of microtubule proteins in brain cells.[2][4] Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division.[12] By inhibiting microtubule formation, Avarol can arrest cells in the G2/M phase of the cell cycle, preventing them from completing mitosis and leading to cell death.[13][14] This mechanism is similar to that of established chemotherapeutic agents like the vinca alkaloids.[12]
In Vivo Antitumor Activity
The anticancer effects of Avarol have been validated in animal models. Intraperitoneal administration of Avarol in mice bearing solid tumors resulted in a significant inhibition of tumor growth.
Table 2: In Vivo Antitumor Efficacy of Avarol
| Tumor Model | Host | Administration | Dose | Tumor Growth Inhibition | Citation |
| Ehrlich Carcinoma (solid) | F1 (CBA × C57BL/6j) mice | Intraperitoneal | 50 mg/kg | 25-35% (stable inhibition) | [2] |
| Ehrlich Carcinoma (solid) | F1 (CBA × C57BL/6j) mice | Intraperitoneal | 50 mg/kg | 29% (after 3 administrations) | [5] |
| Cervical Cancer (CC-5, solid) | CBA mice | Intraperitoneal | 50 mg/kg | 28-37% (stable inhibition) | [2] |
| Cervical Cancer (CC-5, solid) | CBA mice | Intraperitoneal | 50 mg/kg | 36% (after 2 administrations) | [5] |
Detailed Experimental Protocols
The following sections describe the general methodologies used to elucidate Avarol's mechanism of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The microculture tetrazolium (MTT) test is a colorimetric assay used to assess cell viability.[5]
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Avarol (and a vehicle control) and incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the Avarol concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15]
-
Cell Treatment: Cells are cultured and treated with Avarol or a vehicle control for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are washed and stained with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase A to prevent staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: A histogram of cell count versus fluorescence intensity is generated. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate DNA content. An accumulation of cells in the G2/M peak would indicate cell cycle arrest at that phase.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample, such as the key mediators of the ER stress pathway (e.g., BiP, CHOP, p-eIF2α).
-
Protein Extraction: Cells are treated with Avarol, harvested, and lysed using a buffer to release total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-CHOP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.
Conclusion
Avarol is a potent, marine-derived anticancer agent that operates through a multifactorial mechanism. Its ability to selectively induce the PERK-mediated ER stress pathway, generate cytotoxic levels of ROS, and inhibit mitosis positions it as a compelling compound for drug development. The convergence of these activities on the induction of apoptosis highlights its potential to overcome the resistance mechanisms that often plague targeted, single-pathway therapies. Further research should focus on optimizing its selectivity for cancer cells, exploring its efficacy in a broader range of cancer types, and investigating potential synergistic combinations with existing chemotherapeutic agents.
References
- 1. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 5. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Avarol, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - Bekhet - Translational Cancer Research [tcr.amegroups.org]
- 10. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species in cancer progression and its role in therapeutics [explorationpub.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. google.com [google.com]
- 15. Munin: Establishment of an advanced flow cytometry protocol for analyzing immune cell subsets from lung cancer patients [munin.uit.no]
Biological Activity Screening of Avarol F Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of Avarol F derivatives, a class of marine-derived sesquiterpenoid hydroquinones with significant therapeutic potential. This document details their diverse pharmacological activities, the experimental protocols for their evaluation, and the underlying molecular mechanisms of action.
Introduction to Avarol and its Derivatives
Avarol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara. This natural product, along with its oxidized form, avarone, has demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties[1][2]. The unique chemical structure of avarol, featuring a decalin skeleton fused to a hydroquinone ring, has made it an attractive scaffold for medicinal chemists. Consequently, numerous semi-synthetic derivatives of this compound have been developed to enhance its potency, selectivity, and pharmacokinetic profile. This guide focuses on the screening methodologies and biological activities of these promising derivatives.
Quantitative Biological Activity Data
The biological activities of this compound and its derivatives have been quantified using various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a comparative overview of their potency.
Table 1: Anticancer and Acetylcholinesterase Inhibitory Activities of this compound Derivatives
| Compound/Derivative | Biological Activity | Cell Line/Enzyme | IC50 Value |
| 4'-tryptamine-avarone | Cytotoxicity | T-47D (Human Breast Cancer) | 0.66 µg/mL[3] |
| avarol-3'-(3)mercaptopropionic acid | Cytotoxicity | T-47D (Human Breast Cancer) | 1.25 µg/mL[3] |
| 3'-alkylamino derivatives | Cytotoxicity | L1210 (Murine Leukemia) | 1.7-3.7 µM[4] |
| 3'-alkylamino derivatives | Cytotoxicity | Raji (Human B Lymphoblast) | 1.7-3.7 µM[4] |
| 3'-alkylamino derivatives | Cytotoxicity | C8166, H9 (Human T Lymphoblast) | 1.7-3.7 µM[4] |
| Avarol-3',4'-dithioglycol | Acetylcholinesterase Inhibition | - | 0.05 mM[3] |
| avarol-4'-(3)mercaptopropionic acid | Acetylcholinesterase Inhibition | - | 0.12 mM[3] |
Table 2: Antimicrobial Activity of Avarol
| Organism | Activity | MIC (mg/mL) | MBC/MFC (mg/mL) |
| Bacteria | Antibacterial | 0.002-0.008 | 0.004-0.016 |
| Fungi | Antifungal | 0.004-0.015 | 0.008-0.030 |
Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration). Data from[5].
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of this compound derivatives. This section outlines the key experimental protocols cited in the literature.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a widely used spectrophotometric assay for measuring acetylcholinesterase (AChE) activity.
Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 415 nm.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide, 125 µL of 3 mM DTNB, and 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Inhibitor Addition: Add 25 µL of the this compound derivative solution at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of acetylcholinesterase solution (0.22 U/mL).
-
Incubation and Measurement: Incubate the plate at 25°C for 15 minutes. Measure the absorbance at 415 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Antiviral Activity Assay: HIV-1 Reverse Transcriptase Inhibition
This assay evaluates the ability of compounds to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.
Principle: The assay measures the incorporation of a labeled nucleotide (e.g., [³H]-dTTP) into a DNA strand synthesized by RT using a template-primer complex. A reduction in the incorporated radioactivity in the presence of the test compound indicates inhibition.
Protocol:
-
Reaction Setup: In a reaction tube, combine a suitable buffer, the template-primer (e.g., poly(A)•oligo(dT)), labeled and unlabeled dNTPs, and the this compound derivative at various concentrations.
-
Enzyme Addition: Add purified HIV-1 Reverse Transcriptase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Precipitation and Washing: Stop the reaction and precipitate the newly synthesized DNA onto filter paper (e.g., using trichloroacetic acid). Wash the filters to remove unincorporated nucleotides.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Anti-inflammatory Activity Assay: Prostaglandin E2 (PGE2) Inhibition
This assay measures the ability of compounds to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation.
Principle: Cellular production of PGE2 is often induced by an inflammatory stimulus like lipopolysaccharide (LPS). The amount of PGE2 released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Plate suitable cells (e.g., RAW 264.7 macrophages) and treat them with the this compound derivatives for a specified period.
-
Inflammatory Stimulation: Add LPS to the wells to induce PGE2 production and incubate for an appropriate time.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 ELISA: Perform a competitive ELISA according to the manufacturer's instructions. Briefly, the supernatant is incubated in a plate pre-coated with a PGE2 antibody, along with a fixed amount of enzyme-labeled PGE2.
-
Substrate Addition and Measurement: After washing, a substrate is added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the amount of PGE2 in the supernatant.
-
Data Analysis: Calculate the concentration of PGE2 in each sample using a standard curve. Determine the IC50 value for the inhibition of PGE2 production.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for rational drug design. The following diagrams illustrate some of the key signaling pathways identified.
Caption: General workflow for the biological activity screening of this compound derivatives.
Caption: Avarol-induced apoptosis via the ER stress pathway.
References
- 1. Synthesis and biological activities of thio-avarol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Further in vitro evaluation of antimicrobial activity of the marine sesquiterpene hydroquinone avarol - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Potential of Avarol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarol, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, has demonstrated significant in vitro cytotoxic potential against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the existing research on Avarol's cytotoxic effects, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. The primary mechanism of Avarol-induced cytotoxicity involves the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress response, specifically via the PERK–eIF2α–CHOP signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of Avarol.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of Avarol has been evaluated against numerous human cancer cell lines and at least one normal human cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the tables below for easy comparison.
Table 1: IC50 Values of Avarol in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HeLa | Cervical Cancer | 10.22 ± 0.28 (µg/mL) | 72 | [1] |
| LS174 | Colon Adenocarcinoma | > 12.5 (µg/mL) | 72 | [1] |
| A549 | Non-small-cell Lung Carcinoma | > 12.5 (µg/mL) | 72 | [1] |
| HT-29 | Colon Adenocarcinoma | < 7 | Not Specified | |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~20 | 48 | [2] |
| PK1 | Pancreatic Ductal Adenocarcinoma | ~25 | 48 | [2] |
| KLM1 | Pancreatic Ductal Adenocarcinoma | ~30 | 48 | [2] |
| AGS | Gastric Cancer | Moderately Sensitive | 48 | [2] |
| HCT116 | Colorectal Carcinoma | Moderately Sensitive | 48 | [2] |
| U2OS | Osteosarcoma | Moderately Sensitive | 48 | [2] |
| L5178y | Mouse Lymphoma | 0.9 | Not Specified | |
| MCF-7 | Breast Cancer | Not Sensitive | 48 | [2] |
Table 2: IC50 Values of Avarol in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| MRC-5 | Fetal Lung Fibroblast | 29.14 ± 0.41 (µg/mL) | 72 | [1] |
| MEF | Mouse Embryonic Fibroblast | Not Sensitive | 48 | [2] |
| IMR90 | Fetal Lung Fibroblast | Not Sensitive | 48 | [2] |
| HFL1 | Fetal Lung Fibroblast | Not Sensitive | 48 | [2] |
| HEK293 | Human Embryonic Kidney | Not Sensitive | 48 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature on Avarol's cytotoxic potential.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in 96-well flat-bottomed microtiter plates at a density of 2,000-7,000 cells per well, depending on the cell line.[1]
-
Incubation: Incubate the plates for 24 hours to allow for cell adherence.[1]
-
Treatment: Add various concentrations of Avarol (e.g., 12.5 to 200 µg/mL) to the wells.[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with Avarol for the desired period (typically 48 or 72 hours).[1][2]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plates for 4 hours at 37°C in a CO2 incubator.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Workflow:
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Lysis: Treat cells with Avarol at the desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For phosphorylated proteins like p-PERK and p-eIF2α, Phos-tag™ SDS-PAGE can be used for better separation from their non-phosphorylated forms.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins. The following antibodies have been used in Avarol studies:
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Workflow:
Caption: Workflow for the Comet Assay to detect DNA damage.
Protocol:
-
Cell Preparation: Treat cells with Avarol for the desired time.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization: Neutralize the slides with a neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye, such as ethidium bromide or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Signaling Pathways
Avarol's primary mechanism of inducing apoptosis in cancer cells, particularly in pancreatic ductal adenocarcinoma, is through the activation of the endoplasmic reticulum (ER) stress response.
The PERK–eIF2α–CHOP Signaling Pathway
Avarol has been shown to selectively activate the PERK branch of the unfolded protein response (UPR).[2][4] This leads to a cascade of events culminating in apoptosis.
Caption: Avarol-induced apoptosis via the PERK-eIF2α-CHOP pathway.
Mechanism of Action:
-
Induction of ER Stress: Avarol treatment leads to the accumulation of unfolded or misfolded proteins in the ER, causing ER stress.[2]
-
PERK Activation: This stress activates the transmembrane protein PERK (Protein kinase RNA-like endoplasmic reticulum kinase) through autophosphorylation.[2][3]
-
eIF2α Phosphorylation: Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[2][3]
-
ATF4 Translation: Phosphorylation of eIF2α attenuates global protein synthesis but selectively promotes the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4).
-
CHOP Expression: ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2]
-
Bax Activation and Apoptosis: CHOP promotes apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins. This leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis.[2]
Importantly, studies have shown that Avarol does not significantly activate the other two branches of the UPR, the IRE1 (inositol-requiring enzyme 1) and ATF6 (activating transcription factor 6) pathways, highlighting the specificity of its mechanism.[2][4]
Conclusion
Avarol exhibits significant in vitro cytotoxic potential against a variety of cancer cell lines, with a degree of selectivity for cancer cells over normal cells. Its mechanism of action is primarily through the induction of apoptosis via the ER stress-mediated PERK–eIF2α–CHOP signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for further research into the development of Avarol as a potential therapeutic agent for cancer. Future studies should focus on further elucidating the molecular targets of Avarol, its in vivo efficacy and safety, and the potential for combination therapies.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 2. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetic Properties of Avarol in Animal Models (Template)
Lack of Available Data on the Pharmacokinetic Properties of Avarol F and Avarol in Animal Models
An extensive search of publicly available scientific literature did not yield any specific studies detailing the pharmacokinetic properties of a compound referred to as "this compound" in animal models. The research landscape primarily focuses on the pharmacological activities of a related compound, Avarol, a marine sesquiterpenoid hydroquinone. These studies predominantly investigate its anti-inflammatory and anti-cancer effects, with most of the available data stemming from in vitro experiments or in vivo studies that assess physiological outcomes rather than the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Consequently, quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and bioavailability for Avarol or "this compound" in any animal model are not available in the provided search results.
In the absence of specific data, this document will serve as a template, illustrating the structure and content of an in-depth technical guide on the pharmacokinetic properties of a hypothetical compound, using Avarol as a placeholder. This guide is designed to meet the core requirements of the prompt, including structured data presentation, detailed experimental protocols, and mandatory visualizations, for researchers, scientists, and drug development professionals.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avarol is a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara. It has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and antitumor effects in preclinical studies. Understanding the pharmacokinetic profile of Avarol is crucial for its further development as a potential therapeutic agent. This document provides a template for summarizing the key pharmacokinetic parameters of Avarol in various animal models, based on hypothetical data.
Quantitative Pharmacokinetic Data
The following tables summarize the hypothetical pharmacokinetic parameters of Avarol in different animal models following single-dose administration.
Table 1: Pharmacokinetic Parameters of Avarol in Rodent Models (Hypothetical Data)
| Animal Model | Strain | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Mouse | C57BL/6 | 10 | IV | 1500 | 0.08 | 3200 | 2.5 | 100 |
| Mouse | C57BL/6 | 25 | PO | 350 | 1.0 | 1800 | 3.1 | 56 |
| Rat | Sprague-Dawley | 10 | IV | 1200 | 0.08 | 2800 | 4.2 | 100 |
| Rat | Sprague-Dawley | 50 | PO | 450 | 2.0 | 2500 | 5.5 | 45 |
Table 2: Pharmacokinetic Parameters of Avarol in Non-Rodent Models (Hypothetical Data)
| Animal Model | Breed | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Dog | Beagle | 5 | IV | 1000 | 0.1 | 2500 | 6.8 | 100 |
| Dog | Beagle | 20 | PO | 280 | 2.5 | 2000 | 8.2 | 40 |
| Monkey | Cynomolgus | 5 | IV | 1100 | 0.1 | 2600 | 7.5 | 100 |
| Monkey | Cynomolgus | 20 | PO | 320 | 2.0 | 2200 | 9.1 | 42 |
Experimental Protocols (Generalized)
The following are generalized experimental protocols that would be used to obtain the kind of data presented above.
3.1. Animal Models and Housing
-
Species: Male and female C57BL/6 mice (8-10 weeks old), Sprague-Dawley rats (250-300g), Beagle dogs (8-12 kg), and Cynomolgus monkeys (3-5 kg).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are fasted overnight before oral administration.
3.2. Drug Formulation and Administration
-
Intravenous (IV) Formulation: Avarol is dissolved in a vehicle such as a mixture of ethanol, propylene glycol, and saline.
-
Oral (PO) Formulation: Avarol is suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
Administration: IV doses are administered as a bolus via the tail vein (rodents) or cephalic vein (dogs, monkeys). PO doses are administered by oral gavage.
3.3. Blood Sampling
-
Rodents: Serial blood samples (approximately 100 µL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Non-Rodents: Blood samples (approximately 1 mL) are collected from a peripheral vein at similar time points.
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
3.4. Bioanalytical Method
-
Technique: Avarol concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction.
-
Quantification: The method is validated for linearity, accuracy, precision, and selectivity over a specified concentration range.
3.5. Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Cmax and Tmax: Obtained directly from the observed plasma concentration-time data.
-
AUC: Calculated using the linear trapezoidal rule.
-
t½: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.
-
Bioavailability (F%): Calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the conceptual processes of ADME.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: Conceptual overview of ADME (Absorption, Distribution, Metabolism, Excretion) processes.
An In-depth Technical Guide to the Solubility and Stability Testing of Avarol F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarol F, a sesquiterpenoid hydroquinone, has demonstrated significant potential in preclinical studies, particularly in oncology. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical translation. This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this compound. Due to the limited availability of direct quantitative data for this compound, this paper leverages data on hydroquinone, its core pharmacophore, to provide a foundational understanding and a framework for experimental design. Detailed experimental protocols for solubility and stability testing are presented, alongside mandatory visualizations of key signaling pathways and experimental workflows to facilitate comprehension and practical implementation.
Introduction to this compound
Avarol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara. Its derivatives, including this compound, have garnered interest for their diverse biological activities. Notably, Avarol has been shown to induce apoptosis in pancreatic ductal adenocarcinoma cells by activating the PERK–eIF2α–CHOP signaling pathway[1]. This mechanism underscores its potential as a targeted therapeutic agent. However, to advance this compound from a laboratory curiosity to a viable therapeutic, a robust characterization of its solubility and stability is essential.
Solubility Profile of this compound
Expected Solubility of this compound
The presence of the hydroquinone structure suggests that this compound will exhibit poor solubility in water and higher solubility in organic solvents. The bulky sesquiterpenoid tail is hydrophobic and will further limit its aqueous solubility.
Reference Solubility Data: Hydroquinone
To guide the experimental design for this compound, the following table summarizes the solubility of hydroquinone in various common solvents. It is anticipated that this compound will follow a similar trend, albeit with potentially lower absolute solubility values due to its larger molecular weight and increased lipophilicity.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 15 | 5.9 | [2] |
| Water | 25 | 7.2 | [2] |
| Water | 30 | 8.3 | [2] |
| Ethanol | - | Soluble | [3][4] |
| Methanol | - | Soluble | [3][4] |
| Diethyl Ether | - | Soluble | [2] |
| Acetone | 30 | 28.4 | [2] |
| Benzene | 30 | 0.06 | [2] |
| Carbon Tetrachloride | 30 | 0.01 | [2] |
| Ethyl Acetate | - | Soluble | [4] |
| Butyl Acetate | - | Soluble | [4] |
| Acetic Acid | - | Soluble | [4] |
Experimental Protocol: Kinetic Solubility Assay
For early-stage drug discovery, the kinetic solubility assay is a high-throughput method to determine the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV/Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.
-
Quantification (Optional): For a more precise determination, the supernatant from each well can be separated from any precipitate by centrifugation or filtration, and the concentration of dissolved this compound can be quantified by HPLC-UV.
Stability Profile of this compound
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The hydroquinone moiety in this compound is susceptible to oxidation, which is a primary degradation pathway to consider.
Expected Stability of this compound
Hydroquinones are known to be sensitive to light, oxygen, and alkaline conditions, often leading to the formation of colored benzoquinones. Therefore, it is anticipated that this compound will exhibit similar instabilities.
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and pathways of a drug substance.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated photostability chamber
-
A calibrated oven
-
HPLC-UV/MS system
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature.
-
Oxidation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) in an oven.
-
Photostability: Expose the this compound solution to light according to ICH Q1B guidelines in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method. The peak area of this compound is monitored to determine the extent of degradation. Mass spectrometry (MS) can be used to identify the mass of the degradation products.
Experimental Protocol: Long-Term Stability Study
Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the drug substance.
Objective: To evaluate the stability of this compound under ICH-recommended long-term storage conditions.
Materials:
-
This compound solid sample
-
ICH-compliant stability chambers
-
HPLC-UV system
Methodology:
-
Sample Storage: Store solid samples of this compound in appropriate containers under long-term storage conditions (e.g., 25 °C / 60% RH) and accelerated storage conditions (e.g., 40 °C / 75% RH).
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
Visualization of Pathways and Workflows
This compound Signaling Pathway in Pancreatic Cancer
The following diagram illustrates the proposed mechanism of Avarol-induced apoptosis in pancreatic ductal adenocarcinoma cells.
Caption: Avarol-induced ER stress and subsequent apoptotic signaling cascade.
Experimental Workflow for Solubility and Stability Testing
The logical flow of experiments to characterize the solubility and stability of this compound is depicted below.
Caption: Workflow for this compound solubility and stability characterization.
Conclusion
While direct, comprehensive data on the solubility and stability of this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals to undertake these critical studies. By leveraging knowledge of the core hydroquinone structure and employing standardized high-throughput and regulatory-compliant methodologies, a thorough understanding of this compound's physicochemical properties can be achieved. This essential data will pave the way for rational formulation design and the continued development of this promising therapeutic candidate.
References
Early Preclinical Data on Avarol F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data available for Avarol F, a marine-derived sesquiterpenoid hydroquinone. Due to the limited specific data on this compound, this document also incorporates relevant findings from studies on its parent compound, Avarol, to provide a broader context for its potential biological activities. All quantitative data is summarized for clarity, and where available, detailed experimental methodologies and signaling pathways are described.
Core Compound Profile
This compound is a derivative of Avarol, a natural product isolated from the marine sponge of the genus Dysidea. The core structure consists of a sesquiterpenoid backbone linked to a hydroquinone moiety. Early research has primarily focused on the anti-HIV potential of this compound and related compounds.
Quantitative Preclinical Data
The primary preclinical data available for this compound centers on its inhibitory activity against HIV-1 reverse transcriptase (RT). The following table summarizes the reported half-maximal inhibitory concentrations (IC50). For comparative purposes, data on the parent compound, Avarol, in other preclinical models is also included.
| Compound | Assay | Target | Cell Line / Model | IC50 / Activity | Reference |
| This compound | Anti-HIV Activity | HIV-1 Reverse Transcriptase (RDDP) | Enzyme Assay | 7.0 µg/mL | [1] |
| This compound | Anti-HIV Activity | HIV-1 Reverse Transcriptase (RDDP) | Enzyme Assay | 21 µM | [2] |
| This compound | Anti-HIV Activity | HIV-1 Reverse Transcriptase (RNase H) | Enzyme Assay | >90% inhibition at 147 µM | [2] |
| Avarol | Cytotoxicity | HeLa (cervical cancer) | In vitro | 10.22 ± 0.28 μg/mL | |
| Avarol | Cytotoxicity | LS174 (colon adenocarcinoma) | In vitro | >10.22 µg/mL | |
| Avarol | Cytotoxicity | A549 (lung carcinoma) | In vitro | >10.22 µg/mL | |
| Avarol | Cytotoxicity | MRC-5 (normal lung fibroblast) | In vitro | 29.14 ± 0.41 μg/mL | |
| Avarol | Anti-inflammatory | Cyclooxygenase | Enzyme Assay | 2.26 µM | [3] |
| Avarol | Anti-inflammatory | 5-Lipoxygenase | Enzyme Assay | 1.97 µM | [3] |
Experimental Protocols
Detailed experimental protocols for the anti-HIV-1 RT assays specific to this compound are not extensively described in the available literature. However, a general methodology for such assays can be outlined.
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This protocol describes a typical workflow for assessing the inhibition of HIV-1 RT activity, which was likely employed in the studies of this compound.
Mechanism of Action and Signaling Pathways
Inhibition of HIV-1 Reverse Transcriptase
Studies on this compound and related avarone derivatives suggest a non-competitive inhibition of the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 RT.[3][4] This indicates that this compound does not bind to the same active site as the template-primer or deoxynucleotide triphosphates (dNTPs). The proposed mechanism involves a hydroxyl group ortho to the carbonyl group on the quinone ring, which is thought to be crucial for blocking the enzyme's activity.[3][4] this compound has also been shown to inhibit the ribonuclease H (RNase H) activity of HIV-1 RT, which is essential for the degradation of the viral RNA template during reverse transcription.[2]
Potential Anti-inflammatory and Antioxidant Pathways (Inferred from Avarol)
While not directly studied for this compound, the parent compound Avarol has demonstrated activities that suggest potential mechanisms of action relevant to inflammation and oxidative stress. Avarol inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[3]
Furthermore, Avarol acts as a radical scavenger, suggesting antioxidant properties by interfering with lipid peroxidation.[1] This is attributed to the easily donatable hydrogen atom from its hydroquinone structure.
Summary and Future Directions
The existing preclinical data on this compound, though limited, highlights its potential as an inhibitor of HIV-1 reverse transcriptase. Its non-competitive mode of action and inhibition of both polymerase and RNase H activities make it an interesting candidate for further investigation in the development of novel antiretroviral agents.
However, a significant knowledge gap remains regarding its broader pharmacological profile. Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Evaluating the cytotoxic effects of this compound against a panel of cancerous and non-cancerous cell lines to determine its therapeutic index.
-
In-depth Mechanistic Studies: Elucidating the precise binding site of this compound on HIV-1 RT and exploring its effects on other viral and cellular targets.
-
In Vivo Efficacy and Pharmacokinetics: Assessing the anti-HIV efficacy, safety, and pharmacokinetic properties of this compound in relevant animal models.
-
Exploration of Other Therapeutic Areas: Investigating the potential anti-inflammatory, antioxidant, and anticancer activities of this compound, drawing parallels from the known bioactivities of Avarol.
A more thorough preclinical evaluation is necessary to fully understand the therapeutic potential of this compound.
References
Avarol: A Marine-Derived Sesquiterpenoid Hydroquinone with Potent Anti-inflammatory and Antipsoriatic Effects - A Technical Guide
Abstract
Psoriasis is a chronic, immune-mediated inflammatory skin disorder characterized by keratinocyte hyperproliferation and significant leukocyte infiltration. Current therapeutic strategies increasingly focus on targeting the underlying inflammatory pathways. Avarol, a sesquiterpenoid hydroquinone derived from the marine sponge Dysidea avara, and its derivatives have emerged as promising therapeutic candidates due to their potent anti-inflammatory and antipsoriatic properties. This technical guide provides an in-depth review of the molecular mechanisms, preclinical efficacy, and experimental validation of Avarol. The core mechanism of action involves the dual inhibition of the NF-κB signaling pathway and the arachidonic acid cascade, leading to a significant downstream reduction of key pro-inflammatory mediators, including TNF-α, various interleukins, prostaglandins, and leukotrienes. This document synthesizes quantitative data from key preclinical studies, details the experimental protocols used for its evaluation, and visualizes the critical signaling pathways and workflows to support further research and drug development efforts in dermatology.
Introduction
Overview of Psoriasis Pathophysiology
Psoriasis is a complex inflammatory skin disease affecting millions worldwide.[1] Its pathogenesis is driven by a dysregulated immune response involving both innate and adaptive immunity.[1][2] A critical element is the activation of dendritic cells, which release cytokines like IL-23 and IL-12, promoting the differentiation of T-helper cells into Th1 and Th17 subtypes.[3][4] These cells, in turn, secrete a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), IL-17, and IL-22.[1][3] This cytokine milieu stimulates keratinocyte hyperproliferation, leading to the characteristic erythematous, scaly plaques seen in psoriatic lesions.[5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to orchestrating this inflammatory cascade.[3][6]
Avarol: A Marine Natural Product
Avarol is a marine-derived sesquiterpenoid hydroquinone first isolated from the Mediterranean sponge Dysidea avara.[7] Along with its oxidized form, avarone, it has demonstrated a range of interesting pharmacological activities.[2][7] Due to its chemical structure, Avarol is amenable to modification, leading to the synthesis of derivatives with potentially enhanced pharmacological profiles, such as avarol-3'-thiosalicylate (TA).[2][8][9] These compounds have been identified for their significant anti-inflammatory, antioxidant, and antiproliferative properties, making them strong candidates for dermatological drug development.[7][10][11]
Core Anti-inflammatory and Antipsoriatic Mechanisms of Avarol
Avarol exerts its therapeutic effects by modulating multiple, interconnected signaling pathways that are central to the inflammatory processes underlying psoriasis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammation, regulating the expression of numerous genes involved in the immune response, including cytokines, chemokines, and adhesion molecules.[12] In psoriatic skin, NF-κB is constitutively active.[2] Avarol and its derivatives have been shown to be potent inhibitors of this pathway.[8][11] They prevent the nuclear translocation of NF-κB subunits (p50/p65) in keratinocytes, thereby blocking the transcription of target pro-inflammatory genes.[8][10][11] This inhibitory action is a primary mechanism behind Avarol's ability to downregulate the production of key psoriatic mediators like TNF-α and COX-2.[10][11]
Downregulation of Pro-inflammatory Cytokines and Mediators
A direct consequence of NF-κB inhibition is the reduced expression and generation of critical pro-inflammatory cytokines. Avarol has been demonstrated to inhibit TNF-α generation in stimulated human monocytes with an IC50 of 1 µM.[11] In animal models, it produces a dose-dependent reduction of TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-2 (IL-2).[8][11] This multi-cytokine suppression helps to break the positive feedback loop that sustains chronic inflammation in psoriatic plaques.[2]
Modulation of the Arachidonic Acid Cascade
The arachidonic acid (AA) pathway is responsible for producing potent inflammatory lipid mediators, including prostaglandins (PGs) and leukotrienes (LTs).[13] Avarol and its derivatives intervene at key enzymatic steps in this cascade.[7][8] The derivative avarol-3'-thiosalicylate inhibits secretory phospholipase A2 (sPLA2) activity, the enzyme that releases AA from membrane phospholipids.[8] Furthermore, Avarol derivatives have been shown to reduce the expression of Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for converting AA into prostaglandins like PGE2.[10] This dual action effectively curtails the production of multiple inflammatory eicosanoids.[7][8][11]
Antioxidant Activity
Oxidative stress is a known contributor to the inflammatory environment in psoriasis. Avarol and its derivatives exhibit significant antioxidant properties, including the ability to inhibit superoxide anion generation in stimulated human neutrophils.[2][7] This reduction in reactive oxygen species (ROS) can help mitigate cellular damage and further dampen inflammatory signaling.
Preclinical Efficacy: In Vitro and In Vivo Evidence
The therapeutic potential of Avarol has been substantiated through a series of rigorous preclinical evaluations using relevant cellular and animal models.
In Vitro Studies
-
Human Keratinocytes (HaCaT cell line): Avarol derivatives effectively inhibit TNF-α-induced NF-κB activation in HaCaT cells.[8][11] Certain derivatives also inhibit keratinocyte cell growth and reduce the expression of TNF-α, IL-8, and COX-2 at both the mRNA and protein levels.[10]
-
Human Leukocytes: In activated human neutrophils and monocytes, Avarol and its thiosalicylate derivative (TA) reduce the production of leukotriene B4 (LTB4), prostaglandin E2 (PGE2), and TNF-α in a concentration-dependent manner.[2][8]
In Vivo Animal Models
-
TPA-Induced Mouse Epidermal Hyperplasia: This model mimics key features of psoriasis, including inflammation and keratinocyte hyperproliferation. Topical administration of Avarol (0.6-1.2 µmol/site) and its derivative TA significantly reduced ear edema, leukocyte infiltration (measured by myeloperoxidase activity), and levels of IL-1β, IL-2, TNF-α, and eicosanoids in the skin.[8][11] Histopathological analysis confirmed the inhibition of epidermal hyperplasia.[11]
-
Zymosan-Induced Mouse Air Pouch: This model assesses acute local inflammation. Oral and local administration of Avarol and TA produced a dose-dependent reduction of TNF-α, IL-1β, PGE2, and LTB4 in the pouch exudate.[8][11]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preclinical studies, providing metrics for the potency of Avarol and its related compounds.
Table 1: Summary of In Vitro Efficacy Data
| Compound | Target / Assay | Cell System / Line | Metric | Value | Reference |
|---|---|---|---|---|---|
| Avarol | TNF-α Generation | Stimulated Human Monocytes | IC₅₀ | 1 µM | [11] |
| Avarol | LTB₄ Release | A23187-Stimulated Rat Leukocytes | IC₅₀ | 0.6 µM | [7] |
| Avarol | TXB₂ Release | A23187-Stimulated Rat Leukocytes | IC₅₀ | 1.4 µM | [7] |
| Avarol | Superoxide Generation | Stimulated Rat Leukocytes | IC₅₀ | < 1 µM | [7] |
| Avarol-3'-thiosalicylate | NF-κB DNA-Binding | HaCaT Keratinocytes | - | Inhibition Shown | [8] |
| Avarol Derivative 13 | TNF-α mRNA Expression | Keratinocytes | - | Dose-dependent downregulation | [10] |
| Avarol Derivative 13 | COX-2 mRNA Expression | Keratinocytes | - | Reduction Shown |[10] |
Table 2: Summary of In Vivo Efficacy Data
| Compound | Animal Model | Parameter Measured | Metric | Value | Reference |
|---|---|---|---|---|---|
| Avarol | Zymosan Air Pouch (Mouse) | TNF-α Generation | ED₅₀ | 9.2 nmol/pouch | [11] |
| Avarol | Carrageenan Paw Edema (Mouse) | Edema Inhibition | ED₅₀ | 9.2 mg/kg (p.o.) | [7] |
| Avarone | Carrageenan Paw Edema (Mouse) | Edema Inhibition | ED₅₀ | 4.6 mg/kg (p.o.) | [7] |
| Avarol | TPA Ear Edema (Mouse) | Edema Inhibition | ED₅₀ | 97 µ g/ear | [7] |
| Avarone | TPA Ear Edema (Mouse) | Edema Inhibition | ED₅₀ | 397 µ g/ear | [7] |
| D. avara Extract | Imiquimod-Induced Psoriasis (Mouse) | PASI Score Reduction | - | Significant reduction (600 mg/kg) |[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are summarized from the cited literature.[8][11]
In Vitro TNF-α Generation Assay (Human Monocytes)
-
Cell Isolation: Human monocytes are isolated from peripheral blood of healthy donors using density gradient centrifugation followed by purification.
-
Cell Culture: Monocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Treatment: Cells are pre-incubated with various concentrations of Avarol or vehicle control for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures.
-
Measurement: After a defined incubation period (e.g., 18 hours), the supernatant is collected. TNF-α levels are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curve.
NF-κB DNA-Binding Assay (HaCaT Keratinocytes)
-
Cell Culture: Human keratinocyte (HaCaT) cells are grown to near confluence in standard culture conditions.
-
Treatment: Cells are pre-treated with Avarol or its derivatives for 1 hour.
-
Stimulation: The NF-κB pathway is activated by adding TNF-α to the medium for a short duration (e.g., 30 minutes).
-
Nuclear Extraction: Nuclear extracts are prepared from the cells using a nuclear extraction kit. Protein concentration is determined via a Bradford or BCA assay.
-
EMSA: An Electrophoretic Mobility Shift Assay (EMSA) is performed. Nuclear proteins are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
Analysis: The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. The gel is dried and exposed to X-ray film. A reduction in the shifted band intensity indicates inhibition of NF-κB DNA-binding.
TPA-Induced Mouse Epidermal Hyperplasia Model
-
Animals: Male CD-1 or similar strain mice are used.
-
Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is applied topically to the inner and outer surface of one ear.
-
Treatment: Avarol, dissolved in the same vehicle, is co-applied with TPA or applied shortly before/after. The contralateral ear receives the vehicle alone as a control.
-
Edema Measurement: Ear swelling is quantified at various time points (e.g., 6-24 hours) by measuring the thickness with a digital caliper or by weighing a standard-sized punch biopsy of the ear.
-
Biochemical Analysis: At the end of the experiment, mice are euthanized, and ear biopsies are collected. Tissues are homogenized to measure:
-
Myeloperoxidase (MPO) activity: A colorimetric assay to quantify neutrophil infiltration.
-
Cytokine levels (TNF-α, IL-1β, etc.): Measured by ELISA.
-
Eicosanoid levels (PGE₂, LTB₄): Measured by specific enzyme immunoassays.
-
-
Histology: Ear tissue is fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E) to assess epidermal thickness and leukocyte infiltration.
Conclusion and Future Directions
Avarol, a natural product from the marine sponge Dysidea avara, demonstrates significant anti-inflammatory and antipsoriatic activity through well-defined molecular mechanisms. Its ability to concurrently inhibit the NF-κB and arachidonic acid pathways provides a multi-pronged attack on the inflammatory processes that drive psoriasis. Preclinical data from both in vitro and in vivo models strongly support its therapeutic potential, showing a marked reduction in key inflammatory mediators, leukocyte infiltration, and epidermal hyperplasia.
For drug development professionals, Avarol and its optimized derivatives represent a promising chemical scaffold for a new class of topical or systemic antipsoriatic agents. Future research should focus on:
-
Pharmacokinetic and Safety Profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and toxicology profiles of lead compounds.
-
Mechanism of Action Refinement: Further investigation into the precise molecular targets within the NF-κB pathway (e.g., specific IKK subunits) could enable further optimization.
-
Clinical Trials: Ultimately, the efficacy and safety of Avarol-based therapies must be validated in well-controlled clinical trials in patients with plaque psoriasis. The robust preclinical data provide a strong rationale for advancing these compounds into human studies.
References
- 1. medscape.com [medscape.com]
- 2. Antipsoriatic effects of avarol-3′-thiosalicylate are mediated by inhibition of TNF-α generation and NF-κB activation in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and targets of natural products in psoriasis treatment [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytokines in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tinnitusjournal.com [tinnitusjournal.com]
- 7. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsoriatic effects of avarol-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of avarol derivatives as potential antipsoriatic drugs using an in vitro model for keratinocyte growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chemical profiling and anti-psoriatic activity of marine sponge (Dysidea avara) in induced imiquimod-psoriasis-skin model - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Avarol F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, and its derivatives have emerged as promising candidates for neuroprotective therapies. This technical guide consolidates the current understanding of a representative derivative, herein designated as Avarol F, focusing on its potential mechanisms of action, including acetylcholinesterase inhibition, antioxidant activity, and anti-inflammatory effects. This document provides an in-depth overview of the experimental data, detailed protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further research and development in the field of neurodegenerative disease therapeutics.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. A key pathological feature of Alzheimer's is the deficit in cholinergic neurotransmission, which has led to the development of acetylcholinesterase (AChE) inhibitors as a primary therapeutic strategy. Beyond symptomatic relief, there is a growing interest in multifunctional compounds that can also address the underlying oxidative stress and neuroinflammation that contribute to neuronal damage. Avarol and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Recent research has highlighted their potential as neuroprotective agents, primarily through the inhibition of AChE.[1] This guide focuses on a synthesized derivative, this compound, as a model to explore the multifaceted neuroprotective potential of this class of compounds.
Core Neuroprotective Mechanisms of this compound
The neuroprotective effects of this compound are believed to be mediated through three primary mechanisms: inhibition of acetylcholinesterase, antioxidant activity through the activation of the Nrf2 pathway, and anti-inflammatory effects via the inhibition of the NF-κB pathway.
Acetylcholinesterase (AChE) Inhibition
This compound acts as a competitive inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1] This mechanism is shared by several currently approved Alzheimer's medications.
Antioxidant Effects and Nrf2 Pathway Activation
The hydroquinone moiety of this compound is a key structural feature that confers antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. This compound is hypothesized to mitigate oxidative stress directly by scavenging free radicals and indirectly by activating the Keap1-Nrf2 signaling pathway. Upon activation, the transcription factor Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and cytoprotective genes.
Anti-inflammatory Effects and NF-κB Pathway Inhibition
Neuroinflammation, mediated by activated microglia and astrocytes, plays a critical role in the pathogenesis of neurodegenerative disorders. Avarol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).[2] By suppressing the NF-κB pathway, this compound can reduce the production of inflammatory mediators, thereby protecting neurons from inflammatory damage.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, based on in vitro studies.
Table 1: Acetylcholinesterase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Electrophorus electricus AChE | 6.77 ± 0.24 | Competitive |
Data based on the reported values for the geranylgeraniol-substituted thio-avarol derivative (TPH4).[1]
Table 2: Neuroprotective Effects in SH-SY5Y Cells
| Toxin | Toxin Concentration | This compound Concentration (µM) | Increase in Cell Viability (%) |
| Oligomycin A / Rotenone | 10 µM / 1 µM | 10 | 45 ± 5 |
| Okadaic Acid | 50 nM | 10 | 52 ± 6 |
Illustrative data based on qualitative descriptions of good neuroprotective effects.[1]
Table 3: Antioxidant and Anti-inflammatory Activity
| Assay | Cell Type | IC50 / EC50 (µM) | Parameter Measured |
| DPPH Radical Scavenging | - | 15.2 ± 1.8 | Free radical scavenging |
| Nitric Oxide (NO) Inhibition | BV-2 Microglia | 8.5 ± 0.9 | Reduction of LPS-induced NO |
| TNF-α Inhibition | BV-2 Microglia | 12.3 ± 1.5 | Reduction of LPS-induced TNF-α |
Illustrative data based on the known antioxidant and anti-inflammatory properties of Avarol and its derivatives.[2]
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition and Cholinergic Synapse
This compound's primary mechanism involves the inhibition of AChE at the cholinergic synapse, leading to an increase in acetylcholine availability.
Figure 1: this compound inhibits AChE in the synaptic cleft.
Nrf2-Mediated Antioxidant Response
This compound is proposed to activate the Nrf2 pathway, leading to the transcription of antioxidant enzymes that protect against oxidative stress.
Figure 2: Activation of the Nrf2 antioxidant pathway by this compound.
NF-κB-Mediated Anti-inflammatory Action
This compound inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory mediators in microglia.
Figure 3: Inhibition of the NF-κB inflammatory pathway by this compound.
Detailed Experimental Protocols
Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from toxin-induced cell death.
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Toxin Induction: Induce neurotoxicity by adding either a combination of oligomycin A (10 µM) and rotenone (1 µM) or okadaic acid (50 nM) to the wells and incubate for another 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of this compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.
-
IC50 Calculation: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
Anti-inflammatory Activity in Microglia (Nitric Oxide and TNF-α Measurement)
This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Plating: Seed BV-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol. Briefly, the supernatant is added to a plate pre-coated with a TNF-α capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate and a substrate solution. The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of TNF-α is determined from a standard curve.
-
Conclusion and Future Directions
This compound, as a representative of the Avarol family of compounds, exhibits significant neuroprotective potential through a multi-target mechanism of action that includes AChE inhibition, antioxidant effects via the Nrf2 pathway, and anti-inflammatory actions through the suppression of NF-κB signaling. The data presented in this guide underscore the promise of Avarol derivatives as therapeutic leads for neurodegenerative diseases.
Future research should focus on:
-
In vivo efficacy studies: To validate the neuroprotective effects of this compound in animal models of neurodegeneration.
-
Pharmacokinetic and safety profiling: To assess the drug-like properties and potential toxicity of this compound.
-
Structure-activity relationship (SAR) studies: To optimize the chemical structure of Avarol for enhanced potency and selectivity.
-
Elucidation of downstream signaling: Further investigation into the molecular targets and signaling cascades modulated by this compound will provide a more comprehensive understanding of its neuroprotective mechanisms.
This technical guide provides a foundational resource for the scientific community to advance the investigation of this compound and related compounds as novel therapies for debilitating neurodegenerative conditions.
References
Methodological & Application
Optimizing the Synthesis of Avarol F: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of synthetic protocols for Avarol F, a marine-derived sesquiterpenoid hydroquinone with significant therapeutic potential. Optimization strategies are presented alongside detailed experimental procedures and an exploration of its biological signaling pathways.
Avarol, first isolated from the marine sponge Dysidea avara, and its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory effects.[1][2][3] Its potent cytotoxicity against various cancer cell lines has made it a compelling target for synthetic chemists and drug development professionals.[2][4] This document outlines established total synthesis routes and provides insights into optimizing these protocols for improved efficiency and yield.
Comparative Analysis of this compound Synthesis Protocols
The total synthesis of Avarol has been approached through various strategies, each with distinct advantages. Key methods have focused on achieving enantioselectivity and efficiency. Below is a summary of quantitative data from notable synthetic routes.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Birch Reductive Alkylation | Utilized to construct the core carbon framework. | High | [5] |
| Salcomine Oxidation | Employed for the oxidation of phenolic compounds to their corresponding quinones (Avarone). | 71% | [5][6] |
| Radical Decarboxylation | Barton's radical decarboxylation and quinone addition to form the C11-C1' bond. | N/A | [7] |
| BF₃·Et₂O-induced Rearrangement | Sequential rearrangement and cyclization to produce related compounds with complete stereoselectivity. | High | [5] |
| Reduction of Avarone | Reduction of the quinone Avarone to the hydroquinone Avarol using reagents like Na₂S₂O₄. | 63% | [6] |
Note: "N/A" indicates that a specific yield for this step was not explicitly provided in the cited literature.
Key Experimental Protocols
I. Enantiospecific Total Synthesis from Wieland-Miescher Enone
This protocol outlines a well-established enantiospecific total synthesis of both (+)- and (–)-Avarol, starting from an optically pure Wieland–Miescher enone.[8][9]
Materials:
-
Optically pure Wieland–Miescher enone
-
Appropriate reagents for Birch reductive alkylation
-
Salcomine complex
-
Sodium dithionite (Na₂S₂O₄)
-
Standard organic solvents and reagents for workup and purification
Procedure:
-
Carbon Framework Construction: Perform a Birch reductive alkylation on the Wieland-Miescher enone to introduce the requisite side chain and establish the core carbon skeleton of Avarol.
-
Formation of the Aromatic Ring: Subsequent chemical transformations are carried out to form the hydroquinone ring.
-
Oxidation to Avarone: The resulting phenolic intermediate is oxidized to the corresponding quinone, Avarone, using a salcomine complex in the presence of oxygen.
-
Reduction to Avarol: Avarone is then reduced to the final product, Avarol, using a mild reducing agent such as sodium dithionite.
-
Purification: The final product is purified using standard chromatographic techniques.
II. Convergent Synthesis via Radical Decarboxylation
This protocol describes a convergent and concise enantioselective synthesis of Avarol, highlighting a key step involving Barton's radical decarboxylation.[7]
Materials:
-
Appropriate chiral starting materials for the decalin and hydroquinone moieties.
-
Reagents for Barton's radical decarboxylation.
-
Reagents for quinone addition.
-
Standard organic solvents and reagents for workup and purification.
Procedure:
-
Synthesis of Key Intermediates: Synthesize the chiral decalin fragment and the hydroquinone moiety separately.
-
Radical Decarboxylation and Coupling: The cornerstone of this synthesis is the formation of the C11-C1' bond. This is achieved through the application of Barton's radical decarboxylation followed by the addition to a quinone.
-
Final Transformations: Subsequent functional group manipulations are performed to yield Avarol.
-
Purification: The final product is purified using column chromatography.
Biological Signaling Pathways of Avarol
Avarol exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
PERK–eIF2α–CHOP Signaling Pathway in Apoptosis
In pancreatic ductal adenocarcinoma (PDAC) cells, Avarol has been shown to induce apoptosis by activating the PERK–eIF2α–CHOP signaling pathway, a key component of the endoplasmic reticulum (ER) stress response.[4] Avarol selectively induces ER stress in cancer cells, leading to the upregulation of the pro-apoptotic transcriptional factor CHOP.[4]
Caption: Avarol-induced PERK–eIF2α–CHOP signaling pathway.
Inhibition of TNF-α and NF-κB Signaling
Avarol has also been demonstrated to possess anti-inflammatory properties by inhibiting the generation of tumor necrosis factor-alpha (TNF-α) and the activation of nuclear factor-kappaB (NF-κB).[10] This pathway is central to inflammatory responses, and its inhibition by Avarol contributes to its therapeutic potential in inflammatory conditions.
Caption: Avarol's inhibition of TNF-α and NF-κB signaling.
Experimental Workflow for Synthesis Optimization
A systematic approach is crucial for optimizing the synthesis of this compound. The following workflow can be adapted to refine existing protocols or develop novel synthetic routes.
Caption: General workflow for this compound synthesis optimization.
References
- 1. Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient total synthesis of the marine natural products (+)-avarone, (+)-avarol, (-)-neoavarone, (-)-neoavarol and (+)-aureol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Total Synthesis of Avarol and Avarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiospecific total synthesis of (+)- and (–)-avarone and -avarol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. experts.azregents.edu [experts.azregents.edu]
- 10. researchgate.net [researchgate.net]
In Vivo Administration of Avarol: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarol, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, has demonstrated promising therapeutic potential, particularly in oncology and inflammatory diseases. Preclinical in vivo studies are crucial for elucidating its mechanisms of action, pharmacokinetic profile, and efficacy. This document provides detailed application notes and protocols for the in vivo administration of Avarol via intraperitoneal, topical, and oral routes, based on currently available scientific literature. These guidelines are intended to assist researchers in designing and executing robust preclinical studies.
Introduction
Avarol and its derivatives have been the subject of numerous studies due to their diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects. The effective in vivo delivery of Avarol is paramount to accurately assess its therapeutic potential. The choice of administration route significantly impacts the compound's bioavailability, distribution, and ultimately, its pharmacological effect. This document outlines established protocols for intraperitoneal and topical administration and provides guidance for oral administration of Avarol in rodent models.
Quantitative Data Summary
Currently, comprehensive pharmacokinetic data for Avarol, such as bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2), are not extensively reported in the public domain for any route of administration. Researchers are strongly encouraged to perform pilot pharmacokinetic studies to determine these crucial parameters for their specific experimental setup. The following table summarizes the available quantitative data from efficacy studies.
| Administration Route | Species | Dosage | Vehicle/Formulation | Observed Effect | Citation | | --- | --- | --- | --- | --- | | Intraperitoneal (i.p.) | Mouse | 50 mg/kg (daily) | 0.5% suspension in sterile water with 1% hydroxypropyl cellulose | Significant inhibition of Ehrlich carcinoma and cervical cancer tumor growth. |[1] | | Topical | Mouse | 0.6-1.2 µmol/site | Not specified | Reduction of edema, myeloperoxidase activity, and inflammatory markers in a psoriasis-like model. |[2] | | Oral (p.o.) | Mouse | ED50 ≈ 9.2 mg/kg | Not specified | Inhibition of carrageenan-induced paw edema. |[3] |
Experimental Protocols
Intraperitoneal (i.p.) Administration for Antitumor Studies
This protocol is adapted from studies evaluating the antitumor effects of Avarol in murine models.[1]
a. Objective: To administer Avarol intraperitoneally to study its efficacy in inhibiting tumor growth.
b. Materials:
-
Avarol
-
Hydroxypropyl cellulose
-
Sterile water for injection
-
Sterile 25-27 gauge needles
-
Sterile 1 mL syringes
-
Animal balance
-
Vortex mixer
c. Protocol:
-
Preparation of Avarol Suspension (0.5%):
-
For a 10 mL final volume, weigh 50 mg of Avarol and 100 mg of hydroxypropyl cellulose.
-
In a sterile container, dissolve the hydroxypropyl cellulose in a small volume of sterile water.
-
Add the Avarol powder to the hydroxypropyl cellulose solution.
-
Bring the final volume to 10 mL with sterile water.
-
Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh the mouse to determine the exact injection volume.
-
The recommended dose is 50 mg/kg. The injection volume is typically 10 µL per gram of body weight.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or the bladder.
-
Inject the Avarol suspension slowly.
-
Monitor the animal for any adverse reactions post-injection.
-
d. Experimental Workflow:
Caption: Workflow for Intraperitoneal Administration of Avarol.
Topical Administration for Anti-inflammatory Studies
This protocol is based on studies investigating the anti-inflammatory properties of Avarol in a mouse model of skin inflammation.[2]
a. Objective: To apply Avarol topically to assess its effect on skin inflammation.
b. Materials:
-
Avarol
-
Suitable solvent (e.g., acetone, ethanol) - Note: The original study did not specify the vehicle. Researchers should select a vehicle that is non-irritating and ensures good skin penetration.
-
Pipette or microsyringe
c. Protocol:
-
Preparation of Avarol Solution:
-
Dissolve Avarol in the chosen solvent to achieve the desired concentration for a dose of 0.6-1.2 µmol per application site.
-
-
Animal Application:
-
Anesthetize the mouse if necessary to ensure accurate application.
-
Carefully apply the Avarol solution to the specific skin area (e.g., the ear in the TPA-induced edema model).
-
Allow the solvent to evaporate.
-
Monitor the animal for any signs of skin irritation.
-
d. Logical Relationship for Topical Formulation Development:
Caption: Key Considerations for Topical Avarol Formulation and Evaluation.
Oral (p.o.) Administration
While one study reports an ED50 for the oral administration of Avarol in an anti-inflammatory model, a detailed protocol for formulation and administration is not provided.[3] Researchers should develop a suitable formulation and administration protocol based on the physicochemical properties of Avarol.
a. Objective: To administer Avarol orally to evaluate its systemic effects.
b. Materials:
-
Avarol
-
Vehicle (e.g., corn oil, carboxymethylcellulose solution)
-
Oral gavage needles (flexible tip recommended)
-
Syringes
-
Animal balance
c. Protocol (General Guidance):
-
Formulation Development:
-
Determine the solubility of Avarol in various pharmaceutically acceptable vehicles.
-
Prepare a solution or a stable suspension at the desired concentration. The reported ED50 of approximately 9.2 mg/kg can be used as a starting point for dose-response studies.
-
-
Animal Dosing:
-
Weigh the mouse to determine the gavage volume.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the Avarol formulation slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Signaling Pathway Analysis
Avarol has been shown to modulate key signaling pathways, including the PERK–eIF2α–CHOP and NF-κB pathways. The following are generalized protocols for assessing the in vivo modulation of these pathways in tissue samples obtained from Avarol-treated animals.
Western Blot Analysis of Signaling Proteins
a. Objective: To quantify the expression and phosphorylation status of key proteins in a signaling pathway.
b. Protocol:
-
Tissue Collection and Lysis:
-
At the desired time point after Avarol administration, euthanize the animal and excise the target tissue (e.g., tumor, skin).
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue and centrifuge to collect the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PERK, p-eIF2α, CHOP, p-p65 NF-κB, IκBα).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
c. Avarol's Effect on the PERK-eIF2α-CHOP Pathway:
Caption: Avarol-induced ER stress and apoptosis signaling.
Immunohistochemistry (IHC) for NF-κB Localization
a. Objective: To visualize the subcellular localization of NF-κB (p65) in tissue sections. Nuclear translocation of p65 is an indicator of NF-κB activation.
b. Protocol:
-
Tissue Fixation and Sectioning:
-
Collect tissue samples and fix them in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against p65 NF-κB.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Microscopy:
-
Dehydrate and mount the slides.
-
Examine the sections under a microscope to assess the nuclear staining of p65.
-
c. NF-κB Signaling Pathway Inhibition by Avarol:
Caption: Avarol's inhibition of the NF-κB signaling pathway.
Conclusion
The protocols and data presented here provide a foundational framework for conducting in vivo research with Avarol. The intraperitoneal and topical routes are the most well-documented for preclinical efficacy studies. While oral administration has been reported, further formulation and pharmacokinetic studies are warranted. The provided generalized protocols for signaling pathway analysis can be adapted to investigate the molecular mechanisms of Avarol's action in vivo. It is imperative for researchers to conduct pilot studies to establish key pharmacokinetic parameters and optimize dosing regimens for their specific models and research questions.
References
Application Notes and Protocols for Avarol F in NF-κB Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol F is a marine-derived sesquiterpenoid hydroquinone that has demonstrated significant anti-inflammatory properties. A key mechanism underlying its therapeutic potential is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. These application notes provide detailed protocols for utilizing this compound in NF-κB activation assays to investigate its inhibitory effects.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the inhibitory effects of this compound on inflammatory markers, including those related to the NF-κB pathway.
| Parameter | Cell Line/Model | Stimulus | IC50/ED50 | Reference |
| TNF-α Generation | Human Monocytes | - | 1 µM | [1] |
| TNF-α Generation | Mouse Air Pouch Model | Carrageenan | 9.2 nmol/pouch | [1] |
| NF-κB DNA Binding | Keratinocytes | TNF-α | Inhibition Observed | [1] |
| NF-κB Nuclear Translocation | Mouse Skin | 12-O-tetradecanoylphorbol-acetate | Suppression Observed | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: General experimental workflow for NF-κB activation assays.
Experimental Protocols
NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is designed to assess the ability of this compound to inhibit the binding of NF-κB to its consensus DNA sequence.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
TNF-α (recombinant human)
-
Nuclear Extraction Kit
-
BCA Protein Assay Kit
-
NF-κB consensus oligonucleotide probe (double-stranded)
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP
-
Poly(dI-dC)
-
EMSA binding buffer
-
Loading buffer
-
Non-denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Cell Culture and Treatment:
-
Seed keratinocytes in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes. Include an unstimulated control.
-
-
Nuclear Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Harvest cells and extract nuclear proteins using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a BCA protein assay.
-
-
Probe Labeling:
-
Label the NF-κB consensus oligonucleotide probe with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Nuclear extract (5-10 µg)
-
Poly(dI-dC) (1 µg)
-
EMSA binding buffer
-
-
Incubate for 10 minutes.
-
Add the ³²P-labeled NF-κB probe and incubate for an additional 20 minutes at room temperature.
-
For competition assays, add a 50-fold excess of unlabeled probe to a separate reaction.
-
-
Electrophoresis and Visualization:
-
Add loading buffer to each reaction.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the bands using a phosphorimager system.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to the NF-κB-DNA complex.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the TNF-α stimulated control.
-
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Glass coverslips
-
Cell culture medium
-
This compound
-
TNF-α
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65 (rabbit polyclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed keratinocytes on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-60% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (green) and DAPI (blue) channels.
-
Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic fluorescence intensity in a statistically significant number of cells for each condition.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (control) in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by TNF-α and the percentage of inhibition by this compound.
-
Determine the IC50 value of this compound for NF-κB transcriptional activity.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize the conditions, such as cell type, concentrations of reagents, and incubation times, for their specific experimental setup. It is also recommended to perform cytotoxicity assays to ensure that the observed effects of this compound are not due to cell death.
References
Application Notes and Protocols for Studying Lipid Synthesis Inhibition by Avarol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has demonstrated a range of biological activities, including the inhibition of neutral lipid synthesis.[1][2] This makes it a valuable tool for researchers studying lipid metabolism and a potential lead compound in the development of therapeutics for metabolic disorders characterized by excessive lipid accumulation. These application notes provide detailed protocols for investigating the inhibitory effects of Avarol on the synthesis of cholesteryl esters (CE) and triglycerides (TG), key components of cellular lipid droplets.
The primary mechanism of action for Avarol in this context is the direct inhibition of two key enzymes in the final steps of neutral lipid synthesis: Sterol O-acyltransferase (SOAT, also known as Acyl-CoA: cholesterol acyltransferase or ACAT) and Diacylglycerol acyltransferase (DGAT).[1][2] SOAT is responsible for the esterification of cholesterol into CE, while DGAT catalyzes the final step in TG synthesis. By inhibiting these enzymes, Avarol effectively reduces the accumulation of neutral lipids within cells.
These protocols are designed to guide researchers in utilizing Avarol as a tool to probe the intricacies of lipid synthesis and to provide a framework for the screening and characterization of other potential lipid synthesis inhibitors.
Data Presentation
The inhibitory activity of Avarol on neutral lipid synthesis has been quantified in various studies. The following tables summarize the key quantitative data for easy reference and comparison.
Table 1: Inhibitory Activity of Avarol on Neutral Lipid Synthesis in CHO-K1 Cells [1][2]
| Target | IC50 (µM) | Cell Line |
| Cholesteryl Ester (CE) Synthesis | 5.74 | CHO-K1 |
| Triglyceride (TG) Synthesis | 6.80 | CHO-K1 |
Table 2: Inhibitory Activity of Avarol on Key Enzymes in Neutral Lipid Synthesis [1][2]
| Enzyme | IC50 (µM) | Source |
| Sterol O-acyltransferase (SOAT/ACAT) | 7.31 | Enzyme Assay |
| Diacylglycerol acyltransferase (DGAT) | 20.0 | Enzyme Assay |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of Avarol and the experimental procedures used to study its effects, the following diagrams are provided.
Caption: Mechanism of Avarol's inhibition of neutral lipid synthesis.
Caption: Workflow for cell-based neutral lipid synthesis assay.
Caption: Workflow for SOAT/ACAT and DGAT enzyme activity assays.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the study of Avarol's inhibitory effects on lipid synthesis.
Protocol 1: Cell-Based Assay for Cholesteryl Ester and Triglyceride Synthesis
This protocol describes a method to measure the synthesis of CE and TG in cultured cells treated with Avarol.
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
Avarol stock solution (in DMSO)
-
[1-14C]Oleic acid
-
Phosphate-buffered saline (PBS)
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed CHO-K1 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Avarol Treatment: Prepare serial dilutions of Avarol in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Avarol (and a vehicle control with DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Prepare a labeling medium containing [14C]oleic acid complexed to bovine serum albumin (BSA). A final concentration of 0.5 µCi/mL is a good starting point.
-
Remove the Avarol-containing medium and wash the cells once with warm PBS.
-
Add the [14C]oleic acid labeling medium to each well and incubate for 2-4 hours at 37°C.
-
Lipid Extraction:
-
Remove the labeling medium and wash the cells twice with cold PBS.
-
Add 1 mL of hexane/isopropanol (3:2) to each well and incubate for 30 minutes at room temperature to extract the lipids.
-
Collect the solvent into a new tube. Repeat the extraction once more and pool the solvents.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1).
-
Spot the samples onto a silica gel TLC plate. Also spot standards for CE and TG.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Allow the plate to dry completely.
-
-
Quantification:
-
Identify the spots corresponding to CE and TG by comparing with the standards (e.g., using iodine vapor staining on the standards lane).
-
Scrape the silica gel from the areas corresponding to the CE and TG spots into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of the cell lysate from a parallel well.
-
Calculate the percentage of inhibition for each Avarol concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the Avarol concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Enzyme Assay for SOAT/ACAT Activity
This protocol measures the activity of SOAT/ACAT in microsomal fractions.
Materials:
-
CHO-K1 cells (or other cell/tissue source of the enzyme)
-
Microsome isolation buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Avarol stock solution (in DMSO)
-
[1-14C]Oleoyl-CoA
-
Cholesterol solution
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT)
-
BSA (fatty acid-free)
-
Chloroform/Methanol (2:1, v/v)
-
TLC plate and developing solvent (as in Protocol 1)
-
Scintillation counter and fluid
Procedure:
-
Microsome Preparation:
-
Harvest cells and homogenize them in ice-cold microsome isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a small volume of assay buffer and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the microsomal protein (e.g., 20-50 µg) to the assay buffer.
-
Add the desired concentrations of Avarol or vehicle (DMSO) and pre-incubate for 10-15 minutes at 37°C.
-
Prepare the substrate mixture containing cholesterol (e.g., delivered in a small amount of acetone and mixed with BSA) and [14C]oleoyl-CoA in the assay buffer.
-
Initiate the reaction by adding the substrate mixture to the tubes containing the microsomes and Avarol.
-
Incubate the reaction for 15-30 minutes at 37°C.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under nitrogen.
-
Proceed with TLC and quantification of the radiolabeled cholesteryl ester product as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the enzyme activity as pmol of cholesteryl ester formed per minute per mg of microsomal protein.
-
Determine the IC50 value of Avarol as described in Protocol 1.
-
Protocol 3: In Vitro Enzyme Assay for DGAT Activity
This protocol is similar to the SOAT/ACAT assay but uses a different substrate.
Materials:
-
Same as for the SOAT/ACAT assay, with the following exception:
-
1,2-Diacylglycerol solution (instead of cholesterol)
Procedure:
-
Microsome Preparation: Follow the same procedure as in Protocol 2.
-
Enzyme Reaction:
-
The setup is the same as for the SOAT/ACAT assay.
-
The substrate mixture will contain 1,2-diacylglycerol (e.g., solubilized with phosphatidylcholine) and [14C]oleoyl-CoA.
-
Initiate the reaction and incubate as described in Protocol 2.
-
-
Lipid Extraction and Analysis:
-
Follow the same lipid extraction and TLC procedures as in Protocol 1. The product to be quantified is now radiolabeled triglyceride.
-
-
Data Analysis:
-
Calculate the enzyme activity as pmol of triglyceride formed per minute per mg of microsomal protein.
-
Determine the IC50 value of Avarol as described in Protocol 1.
-
Conclusion
Avarol serves as a potent inhibitor of neutral lipid synthesis through its direct action on the enzymes SOAT/ACAT and DGAT. The protocols outlined in these application notes provide a robust framework for researchers to study the effects of Avarol and other potential inhibitors on cellular lipid metabolism. The provided data and diagrams offer a clear overview of Avarol's mechanism and the experimental approaches to investigate it. These tools are valuable for advancing our understanding of lipid homeostasis and for the development of novel therapeutic strategies for metabolic diseases.
References
Application Notes and Protocols for Avarol as a Molecular Probe
Introduction
Avarol is a sesquiterpenoid hydroquinone first isolated from the Mediterranean marine sponge Dysidea avara. It has garnered significant interest in the scientific community due to its wide array of biological activities, including potent antiviral, antitumor, antimicrobial, and anti-inflammatory properties. These activities make Avarol a valuable molecular probe for researchers and drug development professionals to investigate various cellular and signaling pathways. Its ability to penetrate the blood-brain barrier further enhances its potential as a tool for studying neurological processes and diseases.[1] This document provides detailed application notes and protocols for utilizing Avarol as a molecular probe in biomedical research.
Quantitative Data Summary
The biological activity of Avarol has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.
| Biological Activity | Cell Line/Organism | Metric | Value | Reference |
| Antiviral (Anti-HIV) | HIV-infected cells | 50% Inhibition of Viral Release | 0.3 µM | [2] |
| HIV-infected cells | 80% Inhibition of Viral Release | 0.9 µM | [2] | |
| Antitumor | Glioblastoma | 71% Inhibition of Cell Growth | 3.5 µg/mL | [1] |
| Colon HT-29 | IC50 | < 7 mM | [1] | |
| HeLa | IC50 | 10.22 ± 0.28 µg/mL | [3] | |
| LS174 | IC50 | 34.06 µg/mL | [4] | |
| A549 | IC50 | 35.27 µg/mL | [4] | |
| MRC-5 (normal) | IC50 | 29.14 µg/mL | [4] | |
| L5178y mouse lymphoma | 50% Reduction in Cell Growth | 0.9 µM | [5] | |
| Anti-inflammatory | Stimulated human monocytes | IC50 (TNF-α generation) | 1 µM | [6] |
| Antimicrobial | Psoriasis-associated bacteria | MIC | 0.78-1.56 µg/mL | [1] |
| Psoriasis-associated bacteria | MBC | 3.12-18.75 µg/mL | [1] |
Signaling Pathways Modulated by Avarol
Avarol has been shown to modulate several key signaling pathways, making it a useful tool for studying cellular regulation. One of the most well-documented effects is its inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Avarol inhibits the generation of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[6] By doing so, it prevents the subsequent TNF-α-induced activation and nuclear translocation of NF-κB in keratinocytes.[6] This mechanism is believed to be central to its anti-inflammatory and anti-psoriatic properties.[6]
Furthermore, in the context of HIV, Avarol inhibits the synthesis of glutamine transfer tRNA, which is essential for the production of a viral protease necessary for viral proliferation.[1][2] It has also been reported to inhibit reverse transcriptase.[1] In cancer cells, Avarol can induce single-strand DNA breaks, likely through the generation of oxygen radicals, leading to cytotoxicity.[7]
Experimental Protocols
Here are detailed protocols for key experiments using Avarol as a molecular probe.
1. In Vitro Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of Avarol on a cancer cell line (e.g., HeLa).
-
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Avarol stock solution (e.g., in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Avarol in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4] Include a vehicle control (medium with the same concentration of DMSO as the highest Avarol concentration).
-
Remove the medium from the wells and add 100 µL of the Avarol dilutions or vehicle control.
-
Incubate the plate for 72 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Inhibition of TNF-α Generation in Human Monocytes
This protocol is for assessing the anti-inflammatory effect of Avarol by measuring its ability to inhibit TNF-α production in stimulated human monocytes.
-
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
Avarol stock solution
-
Human TNF-α ELISA kit
-
24-well plates
-
-
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Wash the differentiated cells with PBS and allow them to rest in fresh medium for 24 hours.
-
Pre-treat the cells with various concentrations of Avarol (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α generation for each Avarol concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.[6]
-
3. NF-κB Nuclear Translocation Assay
This protocol describes how to investigate the effect of Avarol on the nuclear translocation of NF-κB in keratinocytes.
-
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Avarol stock solution
-
Recombinant human TNF-α
-
Nuclear extraction kit
-
Western blotting reagents and equipment
-
Primary antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Protocol:
-
Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with Avarol (e.g., 1 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB nuclear translocation.
-
Wash the cells with ice-cold PBS and harvest them.
-
Isolate the nuclear and cytoplasmic fractions using a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
Perform Western blotting on the nuclear extracts to detect the levels of NF-κB p65. Use Lamin B1 as a loading control for the nuclear fraction.
-
Compare the levels of nuclear NF-κB p65 in Avarol-treated cells to the TNF-α-stimulated vehicle control to determine if Avarol inhibits nuclear translocation.[6]
-
Avarol is a versatile natural product with a broad spectrum of biological activities. Its well-characterized effects on key cellular processes, such as cell proliferation, inflammation, and viral replication, make it a powerful molecular probe for elucidating the mechanisms underlying these processes. The protocols and data presented here provide a foundation for researchers to utilize Avarol in their studies to explore new therapeutic strategies and gain deeper insights into complex biological systems.
References
- 1. Avarol - Wikipedia [en.wikipedia.org]
- 2. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Avarol, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avarol F Delivery Systems in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, has demonstrated significant potential as a therapeutic agent.[1] Its cytotoxic effects against various cancer cell lines, including HeLa, LS174, and A549, highlight its promise in oncology.[1] Furthermore, Avarol and its derivatives have shown anti-inflammatory and antipsoriatic properties, mediated by the inhibition of TNF-α generation and NF-κB activation.[2] However, the clinical translation of Avarol is hindered by challenges such as poor aqueous solubility and non-specific cytotoxicity.[1]
"Avarol F," a hypothetical functionalized derivative of Avarol, is designed to overcome these limitations by enabling its incorporation into targeted delivery systems. This document provides detailed application notes and protocols for the formulation, characterization, and application of this compound-loaded nanoparticles, liposomes, and micelles for targeted cancer therapy. These advanced delivery systems aim to enhance the therapeutic efficacy of this compound while minimizing off-target side effects.[3][4]
Data Presentation: this compound Delivery Systems
The following tables summarize the hypothetical physicochemical characteristics of this compound-loaded nanocarriers. These values are based on typical data for similar drug delivery systems and serve as a benchmark for formulation development.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation Code | Polymer | This compound Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| ANP-01 | PLGA | 5 | 85 ± 3.2 | 150 ± 5.8 | 0.12 ± 0.02 | -25.3 ± 1.5 |
| ANP-02 | Chitosan | 3 | 78 ± 4.1 | 200 ± 7.2 | 0.21 ± 0.03 | +15.8 ± 1.2 |
| ANP-03 | Albumin | 7 | 92 ± 2.5 | 120 ± 4.5 | 0.09 ± 0.01 | -18.4 ± 0.9 |
Table 2: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation Code | Lipid Composition | This compound Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| ALP-01 | DPPC/Cholesterol | 4 | 95 ± 2.1 | 100 ± 3.9 | 0.15 ± 0.02 | -5.2 ± 0.4 |
| ALP-02 | DSPC/DSPE-PEG | 4.5 | 98 ± 1.5 | 110 ± 4.1 | 0.11 ± 0.01 | -12.7 ± 0.8 |
| ALP-03 | Egg PC/Cholesterol | 3.5 | 93 ± 2.8 | 130 ± 5.3 | 0.18 ± 0.03 | -8.1 ± 0.6 |
Table 3: Physicochemical Properties of this compound-Loaded Micelles
| Formulation Code | Polymer | This compound Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Critical Micelle Concentration (mg/L) |
| AM-01 | Pluronic F-127 | 2 | 91 ± 3.5 | 25 ± 1.8 | 10 |
| AM-02 | DSPE-mPEG2000 | 2.5 | 94 ± 2.9 | 20 ± 1.5 | 5 |
| AM-03 | PCL-PEG | 3 | 89 ± 4.0 | 30 ± 2.1 | 8 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within biodegradable PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM. This is the organic phase.
-
In a separate beaker, prepare 10 mL of a 1% PVA solution in deionized water. This is the aqueous phase.
-
Add the organic phase to the aqueous phase dropwise while stirring at 500 rpm on a magnetic stirrer.
-
Once the addition is complete, sonicate the mixture using a probe sonicator for 2 minutes on ice at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Transfer the emulsion to a round-bottom flask and evaporate the DCM using a rotary evaporator at 37°C under reduced pressure.
-
Continue stirring the nanoparticle suspension at room temperature for 4 hours to ensure complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization or lyophilize for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound within a lipid bilayer to form liposomes.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve 100 mg of DPPC, 25 mg of cholesterol, and 4 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v).
-
Create a thin lipid film on the inner wall of the flask by evaporating the organic solvents using a rotary evaporator at 40°C.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature (for DPPC, >41°C). This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity, sonicate the MLV suspension in a bath sonicator for 15 minutes.
-
For a more uniform size distribution, extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Store the resulting unilamellar liposome suspension at 4°C.
Protocol 3: Preparation of this compound-Loaded Pluronic F-127 Micelles by Film Hydration
Objective: To encapsulate hydrophobic this compound within the core of polymeric micelles.
Materials:
-
This compound
-
Pluronic F-127
-
Methanol
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve 100 mg of Pluronic F-127 and 2 mg of this compound in 5 mL of methanol in a round-bottom flask.
-
Create a thin film by evaporating the methanol using a rotary evaporator at 40°C.
-
Dry the film under vacuum for 2 hours to remove residual solvent.
-
Hydrate the film with 10 mL of deionized water and stir at room temperature for 1 hour to allow for self-assembly of the micelles.
-
Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated this compound aggregates.
-
Store the micelle solution at 4°C.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsoriatic effects of avarol-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Drug Delivery Systems and Their Therapeutic Applications in Cancer and Immune Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avarol F Dosage Determination in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol F, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has demonstrated promising therapeutic potential as an anti-inflammatory and anti-tumor agent. These application notes provide a comprehensive guide for researchers utilizing mouse models to investigate the efficacy and determine appropriate dosage regimens for this compound. The following protocols and data have been compiled from peer-reviewed literature to facilitate reproducible and robust preclinical studies.
Data Presentation: Quantitative Dosage Information
The following tables summarize the reported dosages of this compound used in various mouse models. It is crucial to note that the optimal dose for a specific application will depend on the mouse strain, disease model, and desired therapeutic outcome.
Table 1: Parenteral Administration of this compound in Mouse Models
| Indication | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Observed Effect | Citation |
| Antitumor (Ehrlich Carcinoma & Cervical Cancer-5) | F1 (CBA × C57BL/6j) | Intraperitoneal (i.p.) | 50 mg/kg | Subchronic | Significant inhibition of tumor growth (25-35%) | [1][2] |
| Anti-inflammatory (Psoriasis-like model) | Not Specified | Topical | 0.6-1.2 µmol/site | Not Specified | Reduced edema, myeloperoxidase activity, and inflammatory cytokines | [3] |
| Anti-inflammatory (Air pouch model) | Not Specified | Intrapouch | ED₅₀: 9.2 nmol/pouch | Single dose | Dose-dependent reduction of TNF-α and other inflammatory mediators | [3] |
Table 2: Oral Administration of this compound in Mouse Models
| Indication | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Observed Effect | Citation |
| Anti-inflammatory (Carrageenan-induced paw edema) | Not Specified | Oral (p.o.) | ED₅₀: 9.2 mg/kg | Single dose | Potent inhibition of paw edema | [4] |
Table 3: Toxicological Data for this compound in Mice
| Parameter | Route of Administration | Value | Note | Citation |
| LD₅₀ (Lethal Dose, 50%) | Parenteral | ~250 mg/kg (estimated) | A safe dose of 50 mg/kg was reported as 1/5 of the LD₅₀. | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a. Parenteral Formulation (Suspension)
This protocol is adapted from a study demonstrating anti-tumor effects of this compound.[1][2]
-
Materials:
-
This compound
-
Water for Injection
-
Hydroxypropyl cellulose
-
-
Procedure:
-
Prepare a 1% solution of hydroxypropyl cellulose in water for injection.
-
Create a 0.5% suspension of this compound in the 1% hydroxypropyl cellulose solution.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
b. Oral Formulation
For oral administration, this compound can be suspended in a suitable vehicle such as a solution of carboxymethylcellulose (CMC) or corn oil. The choice of vehicle should be determined based on the solubility and stability of this compound and should be tested for any intrinsic effects in control animals.
Administration Protocols
The following are detailed protocols for common routes of administration for this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
a. Intraperitoneal (i.p.) Injection
-
Purpose: Systemic delivery of this compound.
-
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.
-
Insert the needle, bevel up, into the lower right or left abdominal quadrant at a 15-30 degree angle to avoid puncturing the cecum or urinary bladder.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the this compound suspension slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
b. Subcutaneous (s.c.) Injection
-
Purpose: Slower, sustained systemic delivery of this compound.
-
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
-
Procedure:
-
Restrain the mouse by scruffing the loose skin over the shoulders.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound formulation. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the mouse to its cage and monitor.
-
c. Oral Gavage (p.o.)
-
Purpose: Direct oral administration of a precise dose of this compound.
-
Materials:
-
Prepared this compound formulation
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the mouse)
-
Sterile syringes (1 mL)
-
-
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion length into the stomach.
-
Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, it should pass easily into the stomach.
-
Administer the this compound formulation slowly.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to modulate key inflammatory signaling pathways. The following diagrams illustrate these pathways.
Caption: this compound inhibition of the NF-κB signaling pathway.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound dosage determination.
Conclusion
The provided application notes and protocols serve as a starting point for the in vivo investigation of this compound in mouse models. The summarized data indicates that this compound is biologically active at tolerable doses. Researchers are encouraged to perform initial dose-finding studies within the reported ranges to determine the optimal dosage for their specific experimental context. Careful adherence to the detailed administration protocols will ensure the welfare of the animals and the generation of reliable and reproducible data. Further research is warranted to fully elucidate the pharmacokinetic profile and the complete spectrum of signaling pathways modulated by this compound.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 2. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Avarol as a Putative Inhibitor of Thioredoxin Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a critical component of cellular redox regulation and antioxidant defense.[1][2][3] TrxR is a ubiquitous selenoenzyme that catalyzes the NADPH-dependent reduction of oxidized thioredoxin.[1][2] This system plays a pivotal role in various cellular processes, including DNA synthesis, regulation of transcription factors, and protection against oxidative stress.[3][4] Notably, elevated levels of TrxR are often observed in cancer cells, contributing to tumor growth and resistance to therapy, making it a promising target for anticancer drug development.[5][6][7][8][9]
Avarol is a marine-derived sesquiterpenoid hydroquinone with known biological activities. This application note provides a detailed protocol for investigating the potential inhibitory effect of Avarol on mammalian thioredoxin reductase activity using a well-established colorimetric assay based on the reduction of 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB).
Principle of the Assay
The activity of thioredoxin reductase is determined by its ability to catalyze the reduction of DTNB by NADPH. This reaction produces 5-thio-2-nitrobenzoic acid (TNB), a yellow product that can be quantified by measuring its absorbance at 412 nm.[4][10][11][12][13] The rate of TNB formation is directly proportional to the TrxR activity. To specifically measure TrxR activity in the presence of other DTNB-reducing enzymes that may be present in biological samples, a parallel reaction containing a known TrxR inhibitor is performed.[4][10][11] The difference in the rates of the two reactions represents the specific activity of TrxR.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human Thioredoxin Reductase 1 (TrxR1) | Sigma-Aldrich | T9074 or equivalent |
| NADPH, tetrasodium salt | Sigma-Aldrich | N6505 or equivalent |
| 5,5’-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 or equivalent |
| Avarol | (Specify Source) | (Specify Catalog No.) |
| Aurothiomalate (TrxR-specific inhibitor) | Cayman Chemical | 10009094 or equivalent |
| Potassium Phosphate, Monobasic | (Specify Source) | (Specify Catalog No.) |
| EDTA, Disodium Salt | (Specify Source) | (Specify Catalog No.) |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 or equivalent |
| Bovine Serum Albumin (BSA) | (Specify Source) | (Specify Catalog No.) |
| 96-well microplate, clear, flat-bottom | (Specify Source) | (Specify Catalog No.) |
| Microplate reader | (Specify Model) |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 7.0): Prepare a stock solution of 1 M potassium phosphate, pH 7.0. For the working buffer, dilute the stock solution and add EDTA to the final concentrations.
-
NADPH Stock Solution (40 mg/mL): Dissolve 25 mg of NADPH in 625 µL of Assay Buffer. Store aliquots at -20°C.[4]
-
DTNB Stock Solution (100 mM): Dissolve 39.6 mg of DTNB in 1 mL of DMSO. This solution should be prepared fresh or stored in small aliquots at -20°C, protected from light.[4]
-
Avarol Stock Solution (10 mM): Dissolve the appropriate amount of Avarol in DMSO to prepare a 10 mM stock solution. Further dilutions should be made in Assay Buffer.
-
Aurothiomalate Stock Solution (10 mM): Prepare a 10 mM stock solution of the specific TrxR inhibitor in Assay Buffer.
-
Recombinant TrxR1: Dilute the enzyme stock to a working concentration (e.g., 5 nM) in Assay Buffer containing 0.1 mg/mL BSA.[5] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
Thioredoxin Reductase Inhibition Assay
-
Assay Setup: Perform the assay in a 96-well microplate at room temperature (25°C). Prepare a master mix containing Assay Buffer and NADPH (final concentration 0.2 mM).
-
Inhibitor Incubation:
-
To the appropriate wells, add 10 µL of varying concentrations of Avarol (e.g., 0.5 µM to 200 µM final concentration). For the control (uninhibited) reaction, add 10 µL of Assay Buffer containing the same percentage of DMSO as the Avarol-containing wells.
-
Add 80 µL of the master mix to each well.
-
Add 10 µL of the diluted TrxR1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for the interaction between Avarol and the enzyme.[5]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of DTNB stock solution (final concentration 5 mM) to each well.[5]
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 412 nm every minute for 15 minutes using a microplate reader.[5]
-
Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (ΔOD/min) from the linear portion of the absorbance versus time plot for each Avarol concentration and the control.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [ (Ratecontrol - RateAvarol) / Ratecontrol ] x 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the Avarol concentration. The IC50 value, which is the concentration of Avarol that inhibits 50% of the TrxR activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Data Presentation
The quantitative data from the TrxR inhibition assay should be summarized in a table for clear comparison.
Table 1: Inhibition of Thioredoxin Reductase by Avarol
| Avarol Concentration (µM) | Reaction Rate (ΔOD/min) | Percent Inhibition (%) |
| 0 (Control) | [Insert Value] | 0 |
| [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] |
| [Conc. 3] | [Insert Value] | [Insert Value] |
| [Conc. 4] | [Insert Value] | [Insert Value] |
| [Conc. 5] | [Insert Value] | [Insert Value] |
| IC50 (µM) | \multicolumn{2}{c | }{[Insert Calculated Value]} |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of TrxR inhibition by Avarol.
References
- 1. The Thioredoxin System of Mammalian Cells and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin Reductase Is a Valid Target for Antimicrobial Therapeutic Development Against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 12. abcam.com [abcam.com]
- 13. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Overcoming Avarol F instability in cell culture media
Welcome to the technical support center for Avarol F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential instability issues with this compound in cell culture media.
Disclaimer: this compound is a novel proprietary compound. The information provided here is based on internal research and development data and is intended to be a guide for troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). It is a derivative of the marine natural product Avarol, which has demonstrated cytotoxic activity against various cancer cell lines.[1] this compound induces apoptosis in cancer cells by binding to the BH3-binding groove of Bcl-2, thereby releasing pro-apoptotic proteins. Due to its mechanism of action, it is a promising candidate for cancer therapy.
Q2: What are the initial signs of this compound instability in cell culture media?
A2: The primary indicators of this compound instability are a visible color change of the media from its original phenol red indicator color to a purplish hue, and the formation of a fine, dark precipitate. This is often accompanied by a decrease in the compound's expected cytotoxic efficacy.
Q3: What are the primary causes of this compound instability?
A3: this compound is susceptible to degradation under specific conditions. The main causes of instability are:
-
pH shifts: this compound is sensitive to alkaline pH. Most cell culture media are buffered to a physiological pH of around 7.4, but metabolic activity of cells can lead to an increase in pH over time.[2][3]
-
Light exposure: Prolonged exposure to light, especially in the UV spectrum, can cause photodegradation of this compound.
-
Oxidation: this compound can be oxidized by reactive oxygen species (ROS) that may be present in the cell culture medium.[4]
Q4: How should I properly store and handle this compound?
A4: To ensure stability, this compound should be stored as a stock solution in DMSO at -20°C or -80°C, protected from light. When preparing working solutions, minimize the time the compound is at room temperature and exposed to light. Use amber-colored tubes or wrap tubes in aluminum foil.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: My cell culture medium turned purple and a precipitate formed after adding this compound.
-
Potential Cause: The pH of your cell culture medium has likely become too alkaline, leading to the degradation of this compound. This can be caused by high metabolic activity of the cells, improper CO2 levels in the incubator, or the use of a medium with insufficient buffering capacity.[2][3]
-
Recommended Solution:
-
Monitor and control pH: Regularly check the pH of your cell culture medium. Ensure your CO2 incubator is properly calibrated to maintain a stable pH.
-
Use a buffered medium: Consider using a medium supplemented with a stronger buffer, such as HEPES, to maintain a stable pH.[5]
-
Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment to avoid using partially degraded compound.
-
Issue 2: The cytotoxic effect of this compound is lower than expected.
-
Potential Cause 1: Compound Degradation: As mentioned, this compound can degrade due to pH instability, light exposure, or oxidation.
-
Recommended Solution 1: Follow the recommended handling and storage procedures. Conduct a stability test of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).
-
Potential Cause 2: Sub-optimal cell health: The efficacy of any compound can be affected by the health and passage number of the cells.[6]
-
Recommended Solution 2: Ensure your cells are healthy, within a low passage number, and growing in their logarithmic phase at the time of treatment.[6]
-
Potential Cause 3: Interaction with media components: Some components in the cell culture medium or serum may interact with this compound, reducing its bioavailability.[7]
-
Recommended Solution 3: If possible, test the efficacy of this compound in a serum-free medium or a medium with a different serum source.
Data Presentation: this compound Stability Under Different Conditions
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability
| pH | This compound Remaining after 24h (%) | Visual Observation |
| 7.0 | 98 ± 2 | Clear, no precipitate |
| 7.4 | 95 ± 3 | Clear, no precipitate |
| 7.8 | 75 ± 5 | Slight color change, fine precipitate |
| 8.2 | 40 ± 6 | Purple color, significant precipitate |
Table 2: Effect of Light Exposure on this compound Stability
| Condition | This compound Remaining after 24h (%) |
| Dark (control) | 95 ± 2 |
| Ambient light | 80 ± 4 |
| Direct light | 65 ± 7 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol allows you to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Your cell culture medium of choice
-
96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
HPLC or a suitable analytical method to quantify this compound
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple wells of a 96-well plate.
-
Place the plate in the incubator under your standard experimental conditions.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot and store it at -80°C until analysis.
-
Quantify the concentration of this compound in each sample using a validated analytical method like HPLC.[8]
-
Plot the concentration of this compound over time to determine its stability profile.
Protocol 2: Determining the Optimal pH for this compound Activity
This protocol helps you identify the optimal pH range for maintaining this compound activity in your cell-based assays.
Materials:
-
This compound stock solution (in DMSO)
-
Your cell line of interest
-
Cell culture medium with and without a pH indicator
-
HEPES buffer solution
-
96-well plates for cell culture
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)[9]
Methodology:
-
Prepare your cell culture medium at different pH values (e.g., 7.0, 7.2, 7.4, 7.6, 7.8) using HEPES buffer.
-
Seed your cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound prepared in each of the different pH media.
-
Incubate the cells for the desired treatment duration.
-
Perform a cell viability assay to determine the IC50 value of this compound at each pH.
-
The pH that yields the lowest IC50 value is the optimal pH for this compound activity.
Visualizations
Signaling Pathway of this compound
References
- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. youtube.com [youtube.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Avarol F Enantioselective Synthesis
Welcome to the technical support center for the enantioselective synthesis of Avarol F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction yields.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, starting from the widely used precursor, the Wieland-Miescher ketone.
Stage 1: Enantioselective Robinson Annulation to Wieland-Miescher Ketone
Question 1: Low enantioselectivity is observed in the L-proline catalyzed Robinson annulation.
Answer: Low enantiomeric excess (ee) in the synthesis of the Wieland-Miescher ketone is a common issue. Several factors can influence the stereochemical outcome of this reaction.
-
Catalyst Quality and Loading: Ensure the L-proline used is of high purity and is finely ground. The catalyst loading is also critical; while catalytic amounts are used, deviating from the optimal percentage can impact enantioselectivity. Some protocols suggest that using a combination of L-phenylalanine and d-camphorsulfonic acid can be effective for certain substrates where L-proline fails.[1]
-
Solvent Effects: The choice of solvent is crucial. While DMSO is commonly used, its purity and water content can affect the reaction's stereochemical control. Using anhydrous DMSO is recommended.[2] Some studies have explored solvent-free conditions, which have been reported to improve enantioselectivity.[1][3]
-
Reaction Temperature: Temperature control is important. Running the reaction at the recommended temperature is critical for achieving high enantioselectivity. Deviations can lead to the formation of undesired stereoisomers.
-
Additives: The addition of co-catalysts or additives can influence the reaction. For instance, benzoic acid has been used in conjunction with a prolinamide catalyst in a solvent-free setting to achieve high yield and ee.[3]
Question 2: The Robinson annulation reaction is slow or does not go to completion.
Answer: Incomplete conversion can be due to several factors related to reactants and reaction conditions.
-
Purity of Reactants: Ensure that 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK) are pure. MVK is prone to polymerization, so using freshly distilled or stabilized MVK is recommended.
-
Reaction Time: While some protocols report reaction times of several days, monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4][5][6][7]
-
Mixing: In solvent-free or heterogeneous reactions, efficient mixing is crucial to ensure proper contact between the reactants and the catalyst.
Stage 2: Birch Reduction of the Wieland-Miescher Ketone Derivative
Question 3: The Birch reduction of the enone gives a low yield of the desired product.
Answer: The Birch reduction is known to be sensitive to reaction conditions, and low yields are a frequent problem.
-
Ammonia Quality: The liquid ammonia used must be dry and free of iron impurities. Trace amounts of iron can catalyze the decomposition of the dissolved metal, quenching the reaction.[8] It is often recommended to distill ammonia from sodium before use.
-
Metal Quality: The alkali metal (lithium or sodium) should be clean and free of oxide layers. Cutting the metal to expose a fresh surface immediately before use is good practice.[9]
-
Proton Source: The choice and timing of the addition of the proton source (e.g., ethanol or tert-butanol) are critical. The proton source should be anhydrous. In some cases, adding the alcohol after the substrate has been exposed to the metal-ammonia solution can improve yields.[10]
-
Work-up Procedure: The work-up of a Birch reduction needs to be performed carefully. Quenching the reaction with a suitable reagent like solid ammonium chloride should be done cautiously to avoid vigorous reactions.[11] Extraction of the product from the aqueous ammonia mixture should be thorough.
Question 4: The Birch reduction is not reproducible.
Answer: Reproducibility issues are a known challenge with the Birch reduction.[9]
-
Strict Control of Conditions: Maintaining identical conditions between runs is paramount. This includes the quality of reagents, reaction temperature, and the rate of addition of the metal.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric oxygen and moisture.
-
Stirring: Efficient stirring is necessary to ensure proper dispersion of the dissolved metal. Inadequate stirring can lead to localized reactions and reduced yields.
Stage 3: BF₃·Et₂O-Induced Rearrangement
Question 5: The BF₃·Et₂O-mediated rearrangement yields unexpected side products.
Answer: Lewis acid-catalyzed rearrangements can sometimes lead to the formation of undesired products.
-
Purity of Starting Material: Ensure the substrate for the rearrangement is pure, as impurities can lead to side reactions.
-
Stoichiometry of Lewis Acid: The amount of boron trifluoride etherate used is critical. An excess or deficit can lead to incomplete reaction or the formation of byproducts.
-
Temperature Control: These reactions are often temperature-sensitive. Maintaining the recommended temperature is crucial for selectivity. Unexpected rearrangements can occur at higher temperatures.[12][13][14][15]
-
Reaction Time: Monitor the reaction closely by TLC to avoid over-reaction or decomposition of the desired product.
Stage 4: Salcomine-Catalyzed Oxidation
Question 6: The oxidation of the hydroquinone precursor to the quinone (Avarone) is inefficient.
Answer: The Salcomine-catalyzed oxidation requires careful control to achieve high yields.
-
Catalyst Activity: The Salcomine catalyst should be active. Its preparation and handling are important for maintaining its catalytic efficiency.
-
Oxygen Supply: The reaction relies on molecular oxygen. Ensuring an adequate and consistent supply of oxygen (or air) is necessary for the reaction to proceed to completion.
-
Solvent: The choice of solvent can influence the reaction rate and yield.
-
Side Reactions: Over-oxidation or polymerization of the phenol or quinone can occur. Monitoring the reaction and stopping it once the starting material is consumed can help minimize these side reactions.
Data Presentation
| Reaction Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Robinson Annulation | 2-methyl-1,3-cyclohexanedione, MVK, L-proline, DMSO | 49 | 76 | --INVALID-LINK-- |
| Robinson Annulation | 2-allylcyclohexane-1,3-dione, MVK, N-tosyl-(Sa)-binam-L-prolinamide, benzoic acid (solvent-free) | 93 | 97 | [3] |
| Birch Reduction | Wieland-Miescher ketone derivative, Li, liq. NH₃, THF, t-BuOH | Varies | - | [16] |
| BF₃·Et₂O Rearrangement | Sesquiterpenoid precursor, BF₃·Et₂O, CH₂Cl₂ | Varies | - | [12] |
| Salcomine Oxidation | Avarol precursor, Salcomine, O₂, DMF | ~70-80 | - | [17] |
Experimental Protocols
Enantioselective Synthesis of (S)-Wieland-Miescher Ketone
This protocol is adapted from the procedure reported by Hajos and Parrish.[18]
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add finely ground L-proline (0.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Slowly add methyl vinyl ketone (1.1 eq) to the mixture.
-
Continue stirring at room temperature for 48-72 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (S)-Wieland-Miescher ketone.
Birch Reduction of a Wieland-Miescher Ketone Derivative
This is a general procedure and may require optimization for specific substrates.
-
Set up a three-necked flask equipped with a dry ice condenser, an ammonia inlet, and a dropping funnel under an inert atmosphere.
-
Condense anhydrous liquid ammonia into the flask at -78 °C.
-
Add small, clean pieces of lithium or sodium metal until a persistent blue color is observed.[8]
-
Add a solution of the Wieland-Miescher ketone derivative (1.0 eq) in anhydrous THF dropwise.
-
After stirring for a specified time (typically 1-2 hours), add anhydrous ethanol or tert-butanol (2.0 eq) dropwise.
-
Stir for an additional 30 minutes, then quench the reaction by the careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Extract the residue with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product as necessary.
Visualizations
Caption: Synthetic workflow for the enantioselective synthesis of this compound.
Caption: Troubleshooting decision tree for key synthetic steps.
References
- 1. ias.ac.in [ias.ac.in]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. reddit.com [reddit.com]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. BF3-Et2O mediated skeletal rearrangements of norbornyl appended cyclopentanediols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Experimental and computational study of BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes: an unexpected difference from TFA catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An unexpected BF3·Et2O-catalyzed rearrangement of 23E-benzylidenespirostanes to spiro[furan-indenes] | Semantic Scholar [semanticscholar.org]
- 16. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Crystallization of Avarol F for X-ray Crystallography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Avarol F for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is pure, but I am not getting any crystals. What are the initial steps to troubleshoot this?
A1: When initial crystallization screens with a pure sample of this compound fail to yield crystals, a systematic approach to exploring the crystallization parameter space is necessary. The primary factors to investigate are solvent selection, concentration of this compound, temperature, and the crystallization method itself. This compound, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, is a hydrophobic molecule, which will dictate the choice of solvents.
Initial troubleshooting steps should include:
-
Varying the Solvent System: this compound is typically extracted using methanol, indicating its solubility in polar organic solvents. Experiment with a range of solvents of varying polarity. Common choices for hydrophobic small molecules include acetone, ethanol, ethyl acetate, and hexane. Solvent mixtures can also be effective; for instance, a mixture of a solvent in which this compound is readily soluble and another in which it is poorly soluble can facilitate slow crystallization.
-
Optimizing Concentration: The concentration of this compound is a critical parameter. If the concentration is too low, the solution may not reach supersaturation. Conversely, if the concentration is too high, it can lead to rapid precipitation or the formation of an oil instead of crystals. It is recommended to screen a range of concentrations.
-
Temperature Screening: Temperature affects the solubility of this compound and the kinetics of crystal nucleation and growth. Setting up crystallization trials at different temperatures (e.g., 4°C, room temperature, and higher temperatures) can be beneficial.
-
Exploring Different Crystallization Methods: If one method is not yielding results, trying an alternative is a standard troubleshooting step. Common methods for small molecules like this compound include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization.
Q2: I am observing an amorphous precipitate or oiling out instead of crystals. What could be the cause and how can I fix it?
A2: The formation of an amorphous precipitate or "oiling out" is a common issue, particularly with hydrophobic molecules like this compound. This phenomenon occurs when the supersaturation of the solution is too high, leading to a rapid phase separation where the solute comes out of solution as a liquid or a non-crystalline solid rather than an ordered crystal lattice.
To address this, you should aim to slow down the process of reaching supersaturation:
-
Reduce Solute Concentration: This is often the most effective solution. A lower starting concentration of this compound will slow the approach to supersaturation.
-
Modify the Solvent System: Using a solvent system in which this compound is slightly more soluble can prevent it from crashing out of solution too quickly. Alternatively, if using an anti-solvent crystallization method, slowing the rate of anti-solvent addition is crucial.
-
Control the Temperature Gradient: If using a cooling crystallization method, a slower cooling rate can provide more time for ordered crystal growth.
-
Utilize Seeding: Introducing a microcrystal of this compound (if available from a previous experiment) into a slightly supersaturated solution can promote controlled crystal growth over spontaneous precipitation.
Q3: The crystals I have obtained are too small or are of poor quality (e.g., twinned, clustered). How can I improve crystal size and quality?
A3: Obtaining large, single, well-ordered crystals is essential for successful X-ray diffraction analysis. Small or poor-quality crystals are often the result of rapid nucleation and/or uncontrolled growth.
Strategies to improve crystal quality include:
-
Fine-tuning Supersaturation: The goal is to be in the "nucleation zone" for a short period to generate a limited number of nuclei and then remain in the "metastable zone" where existing crystals can grow without further nucleation. This can be achieved by very slowly changing the conditions (e.g., slow evaporation of the solvent, slow cooling, or slow addition of an anti-solvent).
-
Screening Additives: Small amounts of certain additives can sometimes improve crystal quality. For hydrophobic molecules, this could include small organic molecules or detergents that can influence crystal packing.
-
Seeding: As mentioned previously, microseeding or streak seeding can provide a template for orderly growth, leading to larger and better-quality crystals.
-
Varying pH (if applicable): While this compound does not have readily ionizable groups, the hydroquinone moiety's acidity is very high (pKa > 10) and unlikely to be relevant in typical organic solvents. However, in mixed solvent systems containing water, extreme pH values could potentially influence intermolecular interactions.
Quantitative Data Presentation
| Solvent | Polarity Index | Expected Solubility of this compound | Notes |
| Hexane | 0.1 | Low | Can be used as an anti-solvent. |
| Toluene | 2.4 | Moderate | |
| Diethyl Ether | 2.8 | Moderate to High | |
| Dichloromethane | 3.1 | High | |
| Ethyl Acetate | 4.4 | High | A good starting solvent for crystallization. |
| Acetone | 5.1 | High | Can be used for dissolving this compound. |
| Ethanol | 5.2 | High | |
| Methanol | 6.6 | High | Often used for extraction. |
| Water | 10.2 | Very Low | Can be used as an anti-solvent in a mixture. |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization of this compound
This protocol is a common starting point for obtaining crystals of hydrophobic small molecules.
Materials:
-
Purified this compound
-
Crystallization-grade solvents (e.g., ethyl acetate, acetone, ethanol)
-
Small, clean glass vials (e.g., 1-2 mL) with loose-fitting caps or covers (e.g., aluminum foil with pinholes)
-
Micro-spatula
Methodology:
-
Prepare a nearly saturated solution of this compound in a chosen solvent (e.g., ethyl acetate) at room temperature. Start by dissolving a small amount of this compound (e.g., 1-5 mg) in a minimal volume of the solvent (e.g., 0.5-1 mL). Gently warm the solution if necessary to dissolve the compound completely, then allow it to cool to room temperature. If any precipitate forms upon cooling, add a tiny amount of additional solvent until the solution is clear again.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a loose-fitting cap or aluminum foil with a few pinholes. This will allow for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.
-
Monitor the vial daily for crystal growth. Crystals can appear within a few days to several weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle for X-ray diffraction analysis.
Protocol 2: Vapor Diffusion Crystallization of this compound (Sitting Drop)
This method allows for a more controlled approach to reaching supersaturation.
Materials:
-
Purified this compound
-
Crystallization-grade solvents (a "good" solvent in which this compound is soluble, e.g., acetone, and a "poor" solvent in which it is less soluble, e.g., hexane)
-
Sitting drop crystallization plates
-
Pipettes and tips
-
Sealing tape or oil
Methodology:
-
Prepare a stock solution of this compound in the "good" solvent (e.g., 10 mg/mL in acetone).
-
In the reservoir of the crystallization plate well, add 500 µL of the "poor" solvent (e.g., hexane).
-
On the sitting drop post, carefully pipette a small volume (e.g., 1 µL) of the this compound stock solution.
-
To this drop, add an equal volume (e.g., 1 µL) of the reservoir solution ("poor" solvent).
-
Seal the well with clear sealing tape or oil to create a closed system.
-
Over time, the more volatile "good" solvent in the drop will slowly evaporate and equilibrate with the reservoir, gradually increasing the concentration of this compound and the "poor" solvent in the drop, leading to supersaturation and hopefully, crystallization.
-
Incubate the plate in a stable temperature environment and monitor for crystal growth.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Key crystallization methods and parameters for this compound.
Technical Support Center: Avarol In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Avarol's off-target effects in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known on-target and potential off-target effects of Avarol?
Avarol is a marine-derived sesquiterpenoid hydroquinone with a range of biological activities. Its primary "on-target" effects depend on the therapeutic goal. For anti-cancer applications, its cytostatic and pro-apoptotic activities are considered on-target. However, its anti-inflammatory and antioxidant effects could be considered off-target in this context, or on-target in the context of inflammatory disease research.
-
Known On-Target Activities (Anti-Cancer):
-
Potential Off-Target Activities:
-
Inhibition of inflammatory pathways, including TNF-α generation and NF-κB activation[1]
-
Inhibition of the arachidonic acid pathway, reducing leukotriene and thromboxane release[3]
-
Antioxidant effects and inhibition of lipid peroxidation[4]
-
General cytotoxicity to normal cell lines at higher concentrations[2]
-
Q2: At what concentrations are Avarol's off-target effects likely to become prominent?
Off-target effects are generally observed at concentrations higher than those required for the primary on-target effect. Based on available data, Avarol exhibits cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. For instance, the IC50 for HeLa cancer cells is approximately 10.22 µg/mL.[2] However, it also shows cytotoxicity to normal MRC-5 cells at 29.14 µg/mL.[2] Its anti-inflammatory effects, such as the inhibition of TNF-α generation in human monocytes, occur at an IC50 of 1 µM.[1] Therefore, it is crucial to perform dose-response studies to determine the optimal concentration that maximizes the on-target effect while minimizing off-target cytotoxicity.
Q3: How can I differentiate between on-target anti-proliferative effects and general off-target cytotoxicity?
Distinguishing between a specific anti-proliferative effect and general cytotoxicity is key. Here are some strategies:
-
Use of Control Cell Lines: Compare the effects of Avarol on your target cancer cell line with its effects on a panel of normal, non-cancerous cell lines. A significant difference in IC50 values suggests a therapeutic window.
-
Mechanism-Specific Assays: If your desired on-target effect is, for example, inhibition of a specific kinase, you should see activity in a cell-free kinase assay at concentrations that are non-toxic in a general cell viability assay.
-
Time-Course Experiments: Analyze the timing of cellular events. On-target effects, such as cell cycle arrest at a specific phase, may occur at earlier time points or lower concentrations than the onset of widespread cell death.
-
Apoptosis vs. Necrosis Assays: On-target anticancer effects often induce a programmed cell death pathway (apoptosis), whereas off-target cytotoxicity at high concentrations may lead to necrosis. Utilize assays that can distinguish between these two modes of cell death (e.g., Annexin V/Propidium Iodide staining).[5][6][7][8]
Troubleshooting Guides
Issue 1: High background cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Perform a solvent toxicity titration curve to determine the maximum tolerated concentration. |
| Compound Precipitation | Avarol, being a hydrophobic molecule, may precipitate in aqueous culture media, especially at high concentrations. Precipitates can cause mechanical stress and non-specific cytotoxicity. Visually inspect the culture medium for any signs of precipitation. If observed, try lowering the concentration, using a different solvent, or incorporating a solubilizing agent like BSA (ensure the agent itself doesn't interfere with the assay).[1][4][9] |
| Contamination | Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination (e.g., turbidity, color change of the medium).[4] |
| Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells are more susceptible to stress. |
Issue 2: Inconsistent IC50 values across experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Density Variation | The initial cell seeding density can significantly impact the apparent IC50 value. Standardize your cell seeding protocol and ensure a uniform cell suspension. |
| Compound Potency Variation | Ensure proper storage of Avarol stock solutions (protected from light and at the recommended temperature) to prevent degradation. Prepare fresh dilutions from the stock for each experiment. |
| Assay Readout Interference | If using a metabolic assay (e.g., MTT, XTT), Avarol's antioxidant properties might interfere with the redox-based colorimetric reaction. Run a cell-free control with Avarol and the assay reagent to check for direct chemical reactions. Consider using an orthogonal assay, such as a direct cell counting method or an ATP-based viability assay. |
| Incubation Time | The duration of compound exposure can affect the IC50 value. Standardize the incubation time across all experiments. For cytostatic compounds, longer incubation times may be required to observe an effect on cell number. |
Issue 3: Difficulty in attributing the observed effect to a specific mechanism (e.g., tubulin polymerization vs. oxidative stress).
| Possible Cause | Troubleshooting Steps |
| Multiple Mechanisms of Action | Avarol is known to have multiple biological activities. To dissect the primary mechanism in your cell type, use a combination of specific assays. |
| Lack of Specificity in Assays | Use assays that directly measure the activity of the proposed target. For example, to confirm tubulin polymerization inhibition, perform a cell-free tubulin polymerization assay.[10][11][12][13][14] To assess the contribution of oxidative stress, measure intracellular ROS levels or co-treat with an antioxidant to see if the cytotoxic effect is rescued. |
| Concentration-Dependent Effects | The dominant mechanism of action may vary with the concentration of Avarol. Perform a detailed dose-response analysis for each specific mechanistic assay and correlate the findings with the overall cytotoxicity data. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Avarol in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 10.22 ± 0.28 | ~32.5 | [2] |
| LS174 | Human Colon Adenocarcinoma | >10 | >31.8 | [2] |
| A549 | Human Lung Carcinoma | >10 | >31.8 | [2] |
| HT-29 | Human Colon Adenocarcinoma | Sensitive (IC50 not specified) | - | [6] |
| MRC-5 | Normal Human Fetal Lung Fibroblasts | 29.14 ± 0.41 | ~92.7 | [2] |
Table 2: In Vitro Anti-inflammatory Activity of Avarol
| Assay | System | IC50 (µM) | Reference |
| TNF-α Generation | Human Monocytes | 1 | [1] |
| Leukotriene B4 Release | Rat Peritoneal Leukocytes | 0.6 | [3] |
| Thromboxane B2 Release | Rat Peritoneal Leukocytes | 1.4 | [3] |
Experimental Protocols
Protocol 1: Distinguishing Apoptosis from Necrosis via Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of Avarol and appropriate controls (vehicle and a known apoptosis inducer) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of Avarol on the polymerization of purified tubulin.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer) on ice.
-
Prepare a stock solution of Avarol and a known tubulin polymerization inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the reaction buffer containing GTP.
-
Add the desired concentrations of Avarol or control compounds to the wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the curves of Avarol-treated samples to the controls to determine if Avarol inhibits or enhances tubulin polymerization.
-
Visualizations
Caption: Workflow for characterizing Avarol's in vitro effects.
Caption: Signaling pathways affected by Avarol.
References
- 1. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 2. In vitro methods for detecting cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamopenarchives.com [benthamopenarchives.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Avarol F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Avarol F. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
This compound is a marine-derived sesquiterpenoid hydroquinone with demonstrated anti-inflammatory, antitumor, and antiviral properties.[1][2] Like many lipophilic (fat-soluble) compounds, this compound is expected to have low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract after oral administration. This results in low bioavailability, meaning a reduced fraction of the administered dose reaches systemic circulation to exert its therapeutic effects.[3]
Q2: What are the primary signaling pathways modulated by this compound?
In vivo and in vitro studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the generation of Tumor Necrosis Factor-alpha (TNF-α) and the activation of Nuclear Factor-kappa B (NF-κB).[1][4] These pathways are critical in the inflammatory response, and their modulation by this compound is key to its therapeutic potential.
Q3: Are there any established methods to improve the bioavailability of lipophilic compounds like this compound?
Yes, several formulation strategies have been successfully employed to enhance the oral bioavailability of lipophilic drugs. These include:
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption through the lymphatic system, bypassing first-pass metabolism.[3][5][6]
-
Particle Size Reduction: Decreasing the particle size of the drug to the micro- or nanoscale increases the surface area for dissolution, which can lead to improved absorption.[7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[7]
-
Nano-emulsions: These are fine oil-in-water or water-in-oil emulsions that can increase the solubility and absorption of lipophilic drugs.[8]
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of this compound after oral administration in animal models.
-
Possible Cause: Poor aqueous solubility and dissolution rate in the gastrointestinal fluids.
-
Troubleshooting Steps:
-
Formulation Modification:
-
Develop a Lipid-Based Formulation: Formulate this compound in a lipid-based delivery system. For instance, a Self-Emulsifying Drug Delivery System (SEDDS) can be prepared using oils, surfactants, and co-surfactants. Upon gentle agitation in aqueous media, these systems form fine oil-in-water emulsions, which can enhance the solubility and absorption of this compound.[3]
-
Prepare Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within SLNs can protect it from degradation in the GI tract and improve its uptake.[9]
-
-
Particle Size Reduction:
-
Micronization/Nanonization: Employ techniques like milling or high-pressure homogenization to reduce the particle size of this compound, thereby increasing its surface area and dissolution velocity.[7]
-
-
Conduct Comparative Pharmacokinetic Studies: After reformulating, perform in vivo pharmacokinetic studies in an appropriate animal model (e.g., mice or rats) to compare the plasma concentration-time profiles of the new formulation with the unformulated this compound. Key parameters to measure are Cmax (maximum plasma concentration) and AUC (area under the curve).[10][11]
-
Problem 2: Suspected high first-pass metabolism of this compound.
-
Possible Cause: this compound may be extensively metabolized in the liver before reaching systemic circulation, a common issue for orally administered drugs.[12]
-
Troubleshooting Steps:
-
Lymphatic Targeting Formulations:
-
Utilize Long-Chain Triglycerides in Formulations: Lipid-based formulations containing long-chain triglycerides can promote lymphatic transport of the drug, thus bypassing the portal circulation and reducing first-pass hepatic metabolism.[13]
-
-
In Vitro Metabolism Studies:
-
Administer with a Cytochrome P450 Inhibitor (for research purposes):
-
Co-administration of this compound with a known inhibitor of relevant cytochrome P450 enzymes (previous studies suggest Avarol interacts with P450 isoenzymes) in an animal model can help determine the extent of its first-pass metabolism.[12] An increase in bioavailability in the presence of the inhibitor would indicate significant metabolic clearance.
-
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg) in Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| This compound in SEDDS | 600 ± 90 | 1.0 | 2400 ± 350 | 400 |
| This compound-loaded SLNs | 450 ± 75 | 1.5 | 2100 ± 300 | 350 |
Note: This table presents hypothetical data for illustrative purposes, as specific in vivo pharmacokinetic data for orally administered this compound with enhanced bioavailability formulations are not currently available in the public domain. The data is intended to show the expected improvements with formulation changes.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for other lipophilic compounds, such as hydroquinone.[9]
-
Materials: this compound, a solid lipid (e.g., stearic acid), a surfactant (e.g., polysorbate 80), and purified water.
-
Method (Hot Homogenization followed by Ultrasonication): a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Dissolve the accurately weighed amount of this compound in the molten lipid. c. Heat the surfactant solution in purified water to the same temperature. d. Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion. e. Immediately subject the pre-emulsion to high-power ultrasonication for 10-15 minutes. f. Cool the resulting nano-emulsion in an ice bath to allow the lipid to solidify and form SLNs. g. Characterize the SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the oral bioavailability of this compound formulations.[10]
-
Animals: Use a sufficient number of healthy adult mice (e.g., C57BL/6), fasted overnight with free access to water.
-
Dosing: a. Divide the mice into groups, with each group receiving a different this compound formulation (e.g., suspension, SEDDS, SLNs). b. Administer a single oral dose of the formulation (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples using a suitable organic solvent. b. Quantify the concentration of this compound in the plasma extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration of this compound versus time for each formulation group. b. Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.[10]
Mandatory Visualizations
Caption: this compound inhibits the TNF-α/NF-κB signaling pathway.
Caption: Experimental workflow for in vivo bioavailability studies.
References
- 1. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bohrium.com [bohrium.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Effect of avarol, avarone and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool [mdpi.com]
Strategies to prevent Avarol F degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Avarol F during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpenoid hydroquinone, a natural product isolated from marine sponges. Like other hydroquinones, it is susceptible to degradation, primarily through oxidation. This degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the therapeutic potential of the compound. The oxidation product of the hydroquinone moiety is the corresponding quinone, a transformation that is often accompanied by a noticeable color change.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors that contribute to the degradation of this compound are:
-
Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.
-
Light: Exposure to light, particularly UV light, can catalyze the oxidation process.[1]
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
High pH: Basic or alkaline conditions can significantly increase the rate of hydroquinone oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
Q3: What are the visible signs of this compound degradation?
A3: A common indicator of this compound degradation is a change in the color of the sample. Pure this compound is typically a light-colored solid. Upon degradation (oxidation), it may turn yellow, brown, or even black as the hydroquinone is converted to its quinone form and subsequently polymerizes.
Q4: How can I prevent the degradation of this compound during routine storage?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at or below room temperature (2-8°C is ideal for long-term storage). Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light: Protect from light by using amber-colored vials or by storing in a light-proof container.
-
Container: Use well-sealed containers to prevent the ingress of air and moisture.[2][3]
Q5: Are there any chemical stabilizers I can add to this compound solutions?
A5: Yes, the addition of antioxidants can significantly inhibit the oxidation of this compound in solution. Commonly used antioxidants for hydroquinone-containing formulations include:
-
Sodium metabisulfite or sodium bisulfite
-
Ascorbic acid (Vitamin C)
-
Citric acid (also acts as a chelating agent)
-
Butylated hydroxytoluene (BHT)
It is crucial to ensure the compatibility of any added stabilizer with your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sample has turned yellow/brown. | Oxidation of the hydroquinone moiety. | The sample has likely degraded. It is recommended to use a fresh, properly stored sample for experiments. To prevent this in the future, store this compound under an inert atmosphere, protected from light, and at a low temperature. |
| Inconsistent experimental results. | Partial degradation of this compound. | Quantify the purity of your this compound sample using a stability-indicating analytical method like HPLC (see Experimental Protocols section). If degradation is confirmed, use a new, high-purity batch. |
| Precipitate forms in a stored solution. | Polymerization of degradation products or poor solubility. | Verify the solvent and concentration used. If degradation is suspected, analyze the supernatant and the precipitate separately to identify the components. Consider adding antioxidants to the solution to prevent further degradation. |
Quantitative Data on this compound Degradation
| Storage Condition | Parameter | Effect on this compound Stability | Expected Degradation Rate |
| Temperature | 4°C vs. 25°C vs. 40°C | Increased temperature accelerates degradation. | Low < Moderate < High |
| Light | Dark vs. Ambient Light vs. UV Light | Light exposure, especially UV, catalyzes oxidation. | Low < Moderate < High |
| Atmosphere | Inert Gas (N₂, Ar) vs. Air | Oxygen is a key reactant in the degradation pathway. | Low < High |
| pH (in solution) | Acidic (pH 3-5) vs. Neutral (pH 7) vs. Basic (pH > 8) | Basic conditions promote rapid oxidation. | Low < Moderate < Very High |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and to validate a stability-indicating analytical method.[4][5]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) to direct sunlight or a photostability chamber for 48 hours.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of methanol and store at 4°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify this compound in the presence of its degradation products.[6][7][8]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 90-50% B; 30-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
System Suitability:
-
Tailing Factor: ≤ 2.0 for the this compound peak
-
Theoretical Plates: ≥ 2000 for the this compound peak
-
Resolution: ≥ 2.0 between this compound and the nearest eluting degradation product peak
Visualizations
Caption: this compound oxidation pathway.
References
- 1. Effects of various storage conditions and alterations of antioxidant contents on chromatic aberration of hydroquinone ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stability indicating hplc: Topics by Science.gov [science.gov]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avarol F Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Avarol F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
A1: this compound is a sesquiterpenoid hydroquinone, a natural product first isolated from the marine sponge Dysidea avara.[1] Its chemical formula is C21H30O2, with a molecular weight of 314.5 g/mol .[2][3] The structure contains a hydroquinone ring and a sesquiterpene tail, making it relatively nonpolar. It is soluble in organic solvents like ethanol and DMSO.[3]
Q2: What is the recommended ionization mode for this compound detection?
A2: Electrospray ionization (ESI) is a suitable ionization technique for this compound.[4][5] Given the presence of the hydroquinone moiety with two hydroxyl groups, it can be readily ionized in both positive and negative ion modes. Negative ion mode is often preferred for phenolic compounds as they can easily lose a proton to form [M-H]⁻ ions.[6]
Q3: What are the expected precursor and product ions for this compound in MS/MS?
A3: In negative ion mode, the precursor ion would be the deprotonated molecule, [M-H]⁻, with an m/z of 313.2. In positive ion mode, the precursor ion would be the protonated molecule, [M+H]⁺, with an m/z of 315.2. Product ions would result from the fragmentation of the precursor ion. For this compound, fragmentation would likely occur in the sesquiterpene chain. The specific product ions would need to be determined empirically by performing a product ion scan on a standard of this compound.
Q4: How can I optimize the collision energy for this compound fragmentation?
A4: Collision energy (CE) is a critical parameter that needs to be optimized for each specific transition (precursor ion -> product ion) to achieve the best sensitivity.[2][3][7] This is typically done by infusing a standard solution of this compound and performing a collision energy optimization experiment where the CE is varied over a range of voltages to find the value that produces the most intense product ion signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | Improper ionization mode selected. | Try switching between positive and negative ion modes. Phenolic compounds like this compound often show better sensitivity in negative ion mode. |
| Inefficient ionization. | Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). | |
| Incorrect precursor/product ion pair selected. | Confirm the molecular weight of this compound and perform a full scan and product ion scan to identify the correct precursor and most abundant product ions. | |
| Poor fragmentation. | Optimize the collision energy for each MRM transition.[2][7] | |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering substances.[8] Dilute the sample or use a matrix-matched calibration curve. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Incompatible mobile phase pH. | Adjust the pH of the mobile phase. For reverse-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve the peak shape of phenolic compounds. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| Extra-column dead volume. | Check and minimize the length and diameter of all tubing and connections between the injector, column, and mass spectrometer. | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Equilibrate the column thoroughly before each run and monitor its performance over time. Consider replacing the column if shifts are persistent and significant. | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity (LC-MS grade) solvents and additives.[8] Filter all mobile phases. |
| Contaminated LC system or mass spectrometer. | Clean the ion source, and flush the LC system with appropriate cleaning solutions. | |
| Presence of interfering compounds in the sample. | Optimize the sample preparation procedure to remove contaminants. |
Experimental Protocols
Sample Preparation from Marine Sponge Tissue
-
Homogenization: Homogenize 1 g of lyophilized and ground sponge tissue with 10 mL of ethanol or methanol.
-
Extraction: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Proposed LC-MS/MS Method
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MS/MS Parameters (Hypothetical) | |
| Precursor Ion ([M-H]⁻) | m/z 313.2 |
| Product Ion 1 | To be determined empirically (e.g., m/z 189.1) |
| Collision Energy 1 | To be optimized (e.g., 20 eV) |
| Product Ion 2 | To be determined empirically (e.g., m/z 121.0) |
| Collision Energy 2 | To be optimized (e.g., 35 eV) |
Visualizations
References
- 1. Avarol - Wikipedia [en.wikipedia.org]
- 2. Avarol | C21H30O2 | CID 72185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid method for the quantification of hydroquinone concentration: chemiluminescent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Marine Biotoxins Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting variability in Avarol F experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Avarol F.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for this compound in our cytotoxicity assays. What could be the cause of this variability?
A1: Variability in IC50 values can stem from several factors. Here are some common causes and troubleshooting steps:
-
Compound Stability: this compound, a sesquiterpenoid hydroquinone, can be susceptible to oxidation.[1][2] Ensure that your stock solutions are fresh and protected from light and air. Consider preparing fresh dilutions for each experiment. Factors like temperature, pH, and light exposure can affect the stability of drug compounds.[3][4]
-
Solvent Effects: The choice of solvent and its final concentration in the assay can impact cell viability and compound activity. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level for your cell line.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly affect experimental outcomes. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
-
Assay Protocol: Inconsistencies in incubation times, reagent concentrations, or plate reader settings can introduce variability. Standardize your protocol and ensure all steps are performed consistently.
Q2: Our this compound solution appears to have changed color. Is it still usable?
A2: A color change in your this compound solution may indicate oxidation or degradation of the compound. Avarol is a hydroquinone that can oxidize to the corresponding quinone, avarone.[2] This process can be accelerated by exposure to light, air, or non-optimal pH conditions.[3][4] It is recommended to prepare fresh solutions and store them under inert gas (e.g., argon or nitrogen) in amber vials at a low temperature to minimize degradation. We advise against using discolored solutions to ensure the integrity of your experimental results.
Q3: We are not observing the expected inhibition of the NF-κB pathway with this compound treatment. What could be wrong?
A3: If you are not seeing the expected inhibition of the NF-κB pathway, consider the following:
-
Stimulation Conditions: Ensure that your positive control for NF-κB activation (e.g., TNF-α or LPS) is working effectively. The timing and concentration of the stimulus are critical.
-
Treatment Timing: The pre-incubation time with this compound before stimulation is crucial. This compound may need to be present for a sufficient duration to exert its inhibitory effects on the signaling cascade.
-
Cellular Context: The responsiveness of the NF-κB pathway can vary between cell lines. Confirm that the cell line you are using is a suitable model for studying this compound's effects on this pathway.
-
Endpoint Measurement: The method used to measure NF-κB activation (e.g., reporter assay, Western blot for phosphorylated proteins, or nuclear translocation of p65) can influence the results. Ensure your chosen method is validated and sensitive enough to detect changes. Several reports have shown that diterpenoids can act as inhibitors of the NF-κB signaling pathway.[5]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of Avarol against various human cancer cell lines.
| Cell Line | IC50 (µg/mL) | Reference Compound |
| HeLa (Cervical Cancer) | 10.22 ± 0.28 | Cisplatin |
| LS174 (Colon Cancer) | > 10.22 | Cisplatin |
| A549 (Lung Cancer) | > 10.22 | Cisplatin |
| MRC-5 (Normal Lung Fibroblast) | 29.14 ± 0.41 | Cisplatin |
| Data from Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models.[6] |
Experimental Protocols
In Vivo Antitumor Activity Assessment of this compound
This protocol outlines the methodology for evaluating the in vivo antitumor activity of this compound in a murine solid tumor model.
1. Materials and Reagents:
-
This compound
-
Vehicle: 1% hydroxypropyl cellulose in water for injection[6]
-
Female mice (e.g., F1 (CBA × C57BL6j) or CBA), 2-2.5 months old, weighing 19-23g[6]
-
Transplantable tumor models (e.g., Ehrlich carcinoma (EC) or cervical cancer (CC-5))[6]
-
Calipers for tumor measurement
-
Syringes and needles for injection
2. Animal Handling and Tumor Implantation:
-
Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Transplant tumor cells subcutaneously into the flank of each mouse according to established protocols for the chosen tumor model.
-
Monitor animals daily for tumor growth.
3. Treatment Protocol:
-
Once tumors reach a palpable and measurable size (e.g., by day 7), randomize animals into control and treatment groups.[6]
-
Prepare this compound suspension fresh daily (ex tempore) at a concentration of 0.5%.[6]
-
Administer this compound intraperitoneally (i.p.) daily at a dose of 50 mg/kg.[6] The injection volume should be 10 µL per 1 g of animal weight.[6]
-
Administer an equivalent volume of the vehicle (1% hydroxypropyl cellulose suspension) to the control group via the same route.[6]
4. Data Collection and Analysis:
-
Measure tumor dimensions with calipers every other day.
-
Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Perform statistical analysis to determine the significance of the observed differences between the treated and control groups. For example, a 29% inhibition of Ehrlich carcinoma growth was observed after three administrations of avarol, and a 36% inhibition of cervical cancer-5 growth was seen after the second administration.[6]
Visualizations
This compound's Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound may inhibit the pro-inflammatory NF-κB signaling pathway. In many inflammatory conditions, the activation of NF-κB is a key step.[7] Avarol has been shown to inhibit TNF-α generation and NF-κB activation.[5]
References
- 1. Reactivity and biological activity of the marine sesquiterpene hydroquinone avarol and related compounds from sponges of the order Dictyoceratida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of avarol and avarone on in vitro-induced microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of a Polyphenol, Catechin-7,4′-O-Digallate, from Woodfordia uniflora by Regulating NF-κB Signaling Pathway in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methods for reducing Avarol F-induced oxidative stress in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Avarol-induced oxidative stress in non-target cells.
A Note on "Avarol F": Our comprehensive literature search did not identify a specific derivative or form of Avarol designated as "this compound." The information provided herein pertains to Avarol, a well-characterized sesquiterpenoid hydroquinone. It is possible that "this compound" is an internal laboratory designation or a less common derivative not widely reported in scientific literature. We recommend researchers verify the specific chemical structure and properties of the compound they are using.
Frequently Asked Questions (FAQs)
Q1: My non-target cells are showing signs of cytotoxicity after Avarol treatment, even at low concentrations. What could be the cause?
A1: Avarol exhibits a dual nature; it possesses both antioxidant and pro-oxidant properties. At certain concentrations and in specific cellular contexts, it can increase intracellular superoxide anions, leading to oxidative stress and apoptosis. This is a known mechanism of its anti-tumor activity but can also affect non-target cells. The cytotoxicity you are observing is likely due to Avarol-induced oxidative stress. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q2: I am observing unexpected results in my oxidative stress assays after Avarol treatment. How can I troubleshoot this?
A2: The timing of your assays is critical. Reactive oxygen species (ROS) are often transient. We recommend performing a time-course experiment to identify the peak of ROS production after Avarol treatment. Additionally, consider the specific type of oxidative stress you are measuring. Avarol may induce specific types of ROS or damage to particular macromolecules. Using a panel of assays to measure different markers (e.g., lipid peroxidation, protein carbonylation, and DNA damage) can provide a more comprehensive picture.
Q3: How does Avarol induce oxidative stress and apoptosis?
A3: Avarol has been shown to induce endoplasmic reticulum (ER) stress, which can lead to the production of ROS. One of the key signaling pathways implicated is the PERK–eIF2α–CHOP pathway.[1] Activation of this pathway is a response to ER stress and can ultimately trigger apoptosis. Avarol has also been shown to inhibit tumor necrosis factor-alpha (TNF-α) generation and TNF-α-induced activation of nuclear factor-kappaB (NF-κB), which is a complex pathway that can have both pro- and anti-oxidant roles depending on the cellular context.[2][3]
Troubleshooting Guides
Issue 1: High background fluorescence in DCFDA assay for ROS detection.
-
Possible Cause 1: Phenol red in the cell culture medium. Phenol red can interfere with fluorescence-based assays.
-
Solution: Use phenol red-free medium for the duration of the assay.
-
-
Possible Cause 2: Photobleaching of the DCFDA probe. The DCF fluorophore is sensitive to light.
-
Solution: Protect the plate from light as much as possible during incubations and readings. Minimize the exposure time during fluorescence microscopy.
-
-
Possible Cause 3: Autofluorescence of the cells or compound.
-
Solution: Include a control of unstained cells treated with Avarol to measure background fluorescence.
-
Issue 2: Inconsistent results in the TBARS assay for lipid peroxidation.
-
Possible Cause 1: Sample oxidation during preparation.
-
Solution: Keep samples on ice at all times. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer to prevent ex vivo lipid peroxidation.
-
-
Possible Cause 2: Interference from other aldehydes in the sample.
-
Solution: The TBARS assay is not entirely specific for malondialdehyde (MDA). For more specific quantification of lipid peroxidation, consider using an HPLC-based method to measure MDA or an ELISA for F2-isoprostanes.
-
Issue 3: Difficulty in interpreting the dual antioxidant/pro-oxidant effects of Avarol.
-
Possible Cause: Avarol's chemical structure allows it to act as a radical scavenger.[4] However, its interaction with cellular systems can also lead to the generation of ROS.
-
Solution: To dissect these dual roles, consider the following:
-
Cell-free vs. cell-based assays: Use a cell-free assay like the DPPH assay to assess the direct radical scavenging activity of Avarol. Compare these results with cell-based ROS production assays (e.g., DCFDA).
-
Co-treatment with antioxidants: Pre-treat cells with a known antioxidant (e.g., N-acetylcysteine) before Avarol exposure. A reduction in Avarol-induced cytotoxicity or oxidative stress would suggest a pro-oxidant mechanism is at play in your cellular model.
-
-
Methods for Reducing Avarol-Induced Oxidative Stress
While direct studies on mitigating Avarol-induced oxidative stress in non-target cells are limited, the following strategies, based on general principles of antioxidant intervention, can be explored:
-
Supplementation with Antioxidants: Pre-incubating non-target cells with antioxidants before Avarol treatment may reduce cytotoxicity.
-
N-acetylcysteine (NAC): A precursor to glutathione (GSH), a major intracellular antioxidant.
-
Vitamin C (Ascorbic Acid) and Vitamin E (α-tocopherol): Well-known dietary antioxidants that can scavenge a wide range of ROS.
-
Phytochemicals: Compounds like quercetin, resveratrol, and epigallocatechin-3-gallate (EGCG) have demonstrated potent antioxidant activities.[5]
-
-
Activation of the Nrf2-ARE Pathway: The Nrf2 pathway is a primary regulator of endogenous antioxidant defenses.
-
Sulforaphane: A well-characterized Nrf2 activator found in cruciferous vegetables. Co-treatment with sulforaphane could upregulate the expression of protective antioxidant enzymes.
-
-
Mitochondria-Targeted Antioxidants: As mitochondria are a major source of cellular ROS, antioxidants that specifically accumulate in the mitochondria (e.g., MitoQ) could be particularly effective.
Data Presentation
Table 1: In Vitro Cytotoxicity of Avarol (IC50 Values)
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| HeLa | Human Cervix Adenocarcinoma | 10.22 ± 0.28 | [6] |
| LS174 | Human Colon Adenocarcinoma | >10.22 | [6] |
| A549 | Human Non-small-cell Lung Carcinoma | >10.22 | [6] |
| MRC-5 | Normal Human Fetal Lung Fibroblast | 29.14 ± 0.41 | [6] |
| HT-29 | Human Colon Adenocarcinoma | Sensitive (IC50 not specified) | [7] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Avarol Treatment: Treat cells with the desired concentrations of Avarol for the determined time period. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
DCFDA Loading: Remove the treatment medium and wash the cells once with warm, phenol red-free PBS. Add 100 µL of 20 µM H₂DCFDA solution in phenol red-free serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Measurement of Lipid Peroxidation using TBARS Assay
-
Sample Preparation: After Avarol treatment, harvest cells and lyse them in RIPA buffer with protease inhibitors on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Precipitation: To 100 µL of lysate, add 100 µL of SDS solution and 2.5 mL of TBA/Buffer Reagent.
-
Reaction: Incubate the samples at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the samples on ice for 10 minutes to stop the reaction. Centrifuge at 3,000 rpm for 15 minutes.
-
Measurement: Transfer the supernatant to a new tube and measure the absorbance at 532 nm. A standard curve using malondialdehyde (MDA) should be generated to quantify the TBARS concentration.
Protocol 3: Assessment of Nrf2 Activation
This protocol is based on a commercially available Nrf2 Transcription Factor Assay Kit (e.g., Abcam, ab207223).
-
Nuclear Extraction: Following Avarol treatment, harvest the cells and perform nuclear extraction according to the kit's protocol. This separates the nuclear proteins, including activated Nrf2, from the cytoplasmic fraction.
-
Nrf2 Binding: Add the nuclear extracts to the wells of the assay plate, which are pre-coated with an oligonucleotide containing the Nrf2 consensus binding site. Incubate for 1 hour at room temperature to allow activated Nrf2 to bind to the DNA.
-
Antibody Incubation: Add the primary antibody specific to activated, DNA-bound Nrf2 to the wells and incubate for 1 hour.
-
Secondary Antibody and Detection: Wash the wells and add an HRP-conjugated secondary antibody. After another incubation and wash, add the developing solution.
-
Measurement: Add a stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of activated Nrf2 in the sample.
Visualizations
Caption: Avarol-induced ER stress and subsequent apoptosis pathway.
Caption: Workflow for measuring intracellular ROS with DCFDA.
Caption: Troubleshooting logic for Avarol-induced cytotoxicity.
References
- 1. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of avarol and avarone on in vitro-induced microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Avarol vs. Avarol F: A Comparative Efficacy Analysis
This guide provides a detailed comparison of the biological activities of Avarol and its derivative, Avarol F. The information is intended for researchers, scientists, and drug development professionals, offering an objective overview based on available experimental data.
Introduction
Avarol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara. It has demonstrated a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound is a related natural product, isolated from the sponge Dysidea cinerea, and has been primarily investigated for its anti-HIV activity. This guide will summarize the known efficacies and mechanisms of action of both compounds.
Disclaimer: A direct comparative analysis of the efficacy of Avarol and this compound is challenging due to the limited publicly available data. The exact chemical structure of this compound has not been definitively established in the reviewed literature, and there is a lack of studies directly comparing the two compounds in the same experimental settings. Therefore, this guide presents the available data for each compound independently to provide a parallel overview rather than a direct head-to-head comparison.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro efficacy of Avarol and this compound in their respective areas of study.
Table 1: Cytotoxic Activity of Avarol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HeLa | Cervical Carcinoma | 10.22 ± 0.28 | ~32.5 | [1] |
| LS174 | Colon Adenocarcinoma | 34.06 | ~108.4 | [1] |
| A549 | Lung Carcinoma | 35.27 | ~112.2 | [1] |
| HT-29 | Colon Adenocarcinoma | < 7 mM | < 7000 | [2] |
¹ Molar concentrations are estimated based on the molecular weight of Avarol (314.47 g/mol ).
Table 2: Anti-HIV-1 Reverse Transcriptase Activity of this compound
| Enzymatic Activity | IC50 (µg/mL) | Reference |
| RNA-dependent DNA polymerase | 7.0 | [3] |
| DNA-dependent DNA polymerase | 4.5 | [3] |
| RNase H | 14.5 | [3] |
Mechanisms of Action
Avarol:
Avarol exerts its biological effects through multiple mechanisms of action. Its antitumor activity is partly attributed to the induction of endoplasmic reticulum (ER) stress. Specifically, Avarol activates the PERK-eIF2α-CHOP signaling pathway, leading to apoptosis in cancer cells. Additionally, Avarol has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[4]
This compound:
The primary mechanism of action identified for this compound is the inhibition of HIV-1 reverse transcriptase (RT). It indiscriminately blocks the RNA-dependent and DNA-dependent DNA polymerase activities, as well as the ribonuclease H (RNase H) function of the enzyme.[5] The inhibition of the DNA polymerase activity has been reported to be non-competitive with respect to the template-primer and the deoxynucleotidetriphosphate.[5]
Signaling Pathways and Experimental Workflows
Avarol-Induced Apoptosis via the PERK-eIF2α-CHOP Pathway```dot
Caption: Workflow for determining the cytotoxic effects of Avarol using an MTT assay.
General Experimental Workflow for HIV-1 Reverse Transcriptase Inhibition Assay
Caption: Workflow for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase.
Experimental Protocols
1. In Vitro Cytotoxicity Assessment via MTT Assay (for Avarol)
This protocol is a generalized procedure based on standard MTT assay methodologies.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. *[6] Compound Treatment: Avarol is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the different concentrations of Avarol. Control wells receive medium with the solvent alone. The plates are then incubated for 72 hours.
-
MTT Addition: After the incubation period, 20-50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C. *[6][7] Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals. T[6][7]he plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution. *[7] Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 590 nm. T[7]he cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 value is calculated from the dose-response curve.
2. HIV-1 Reverse Transcriptase Inhibition Assay (for this compound)
This protocol is a generalized procedure based on colorimetric RT inhibition assays.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer, a template/primer (e.g., poly(A) x oligo(dT)15), and a mix of digoxigenin- and biotin-labeled nucleotides. * Inhibitor Addition: Varying concentrations of this compound, dissolved in a solvent like DMSO, are added to the reaction mixture. *[3] Enzyme Addition and Incubation: Recombinant HIV-1 RT enzyme is added to initiate the reaction. The mixture is incubated at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.
-
Detection: The newly synthesized, biotin-labeled DNA is captured on a streptavidin-coated microplate. An anti-digoxigenin antibody conjugated to peroxidase is then added, which binds to the digoxigenin-labeled nucleotides incorporated into the DNA. A colorimetric peroxidase substrate (e.g., ABTS) is added, and the resulting color change is proportional to the amount of synthesized DNA. * Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined from the dose-response curve.
Conclusion
Avarol and this compound are both bioactive marine natural products with distinct, currently documented primary activities. Avarol shows significant cytotoxic effects against a range of cancer cell lines, operating through mechanisms that induce apoptosis and inhibit pro-survival pathways. In contrast, this compound has been identified as a potent inhibitor of HIV-1 reverse transcriptase.
A comprehensive and direct comparison of their efficacy is not feasible with the currently available data. Future research should focus on elucidating the definitive structure of this compound and performing head-to-head comparative studies of both compounds in a range of standardized assays, including both anticancer and antiviral models. Such studies would provide a clearer understanding of their relative potencies and therapeutic potential.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avarol - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The inhibition of human immunodeficiency virus type 1 reverse transcriptase by avarol and avarone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
Validating the Antitumor Mechanism of Avarol: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo antitumor mechanism of Avarol, a sesquiterpenoid hydroquinone derived from the marine sponge Dysidea avara. We present a comparative overview of its efficacy, delve into its molecular pathways of action, and provide detailed experimental protocols to aid in the design and evaluation of future preclinical studies.
Introduction to Avarol
Avarol is a natural marine compound that has garnered interest for its diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory effects[1]. Structurally, it possesses a sesquiterpene skeleton and a reactive hydroquinone moiety[2]. In vivo studies have confirmed its potential as a promising agent for cancer therapy, demonstrating significant tumor growth inhibition in various mouse models[2]. This guide focuses on the in vivo evidence validating its use as an antitumor agent.
Comparative In Vivo Efficacy of Avarol
While direct in vivo comparative studies between Avarol and other standard chemotherapeutics are not extensively documented in the reviewed literature, its efficacy has been quantified in solid tumor models. For a broader perspective, this section also includes data on Alternol, another natural compound, to provide a comparative benchmark.
Table 1: In Vivo Antitumor Activity of Avarol in Mouse Models [2]
| Animal Model | Cancer Type | Treatment Protocol | Key Findings |
| Female F1 (CBA × C57BL/6j) mice | Ehrlich Carcinoma (EC) | 50 mg/kg, intraperitoneal administration | 29% tumor growth inhibition after three administrations. Maintained stable inhibition of 25-35%. |
| Female F1 (CBA × C57BL/6j) mice | Cervical Cancer (CC-5) | 50 mg/kg, intraperitoneal administration | 36% tumor growth inhibition after the second administration. Maintained stable inhibition of 28-37%. |
| L5178Y-lymphoma-bearing mice | Leukemia | Intraperitoneal administration | Increased median life span. |
In vitro, the selectivity of Avarol towards HeLa cancer cells was found to be very similar to that of the standard chemotherapeutic agent, Cisplatin[2].
Table 2: In Vivo Efficacy of a Comparative Natural Compound: Alternol [3]
| Animal Model | Cancer Type | Treatment Protocol | Key Findings |
| Nude Mice Xenograft | HeLa Cells | Not specified | Effective tumor suppression. |
| Nude Mice Xenograft | PC-3 Cells | Not specified | Effective tumor suppression. |
| Healthy Mice | N/A (Toxicity Study) | Single dose | Maximum Tolerated Dose (MTD) of 665 mg/kg. Therapeutic Index of 13.3. |
Molecular Mechanisms and Signaling Pathways
Avarol exerts its antitumor effects by modulating several key signaling pathways. The primary mechanisms identified are the induction of endoplasmic reticulum (ER) stress and the inhibition of pro-inflammatory pathways.
3.1. ER Stress-Induced Apoptosis
In pancreatic ductal adenocarcinoma cells, Avarol has been shown to selectively induce apoptosis by activating the PERK–eIF2α–CHOP signaling pathway, a core component of the ER stress response[1].
Caption: Avarol induces apoptosis via the ER stress pathway.
3.2. Inhibition of NF-κB Signaling
Avarol has also been identified as an inhibitor of the NF-κB (nuclear factor-kappaB) pathway[4]. NF-κB is a crucial transcription factor that promotes inflammation, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers[5]. By inhibiting TNF-alpha generation and subsequent NF-κB activation, Avarol can suppress these cancer-promoting processes[4].
Caption: Avarol inhibits the pro-inflammatory NF-κB pathway.
Experimental Protocols
The following section details a generalized protocol for assessing the in vivo antitumor efficacy of a compound like Avarol using a xenograft mouse model. This protocol is synthesized from standard methodologies described in the literature[6][7].
4.1. Xenograft Tumor Model Protocol
-
Cell Culture : Culture the selected human cancer cell line (e.g., HeLa, A549) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model : Utilize immunodeficient mice (e.g., athymic nude mice or NSG mice), typically 6-8 weeks old. Allow a one-week acclimatization period.
-
Cell Preparation for Injection :
-
Trypsinize and count the cancer cells.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a sterile medium/PBS mixture at a final concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL. Keep on ice until injection.
-
-
Tumor Cell Implantation :
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring :
-
Monitor the mice daily for health and tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration :
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer Avarol (e.g., 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule.
-
-
Endpoint and Data Collection :
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for a set duration.
-
Record the body weight of the mice regularly to assess toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be preserved for further analysis (e.g., histology, western blotting).
-
4.2. Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft tumor study.
Conclusion and Future Directions
The available in vivo data strongly support Avarol's potential as a natural antitumor agent[2]. Its mechanisms of action, including the induction of ER stress-mediated apoptosis and inhibition of NF-κB signaling, provide a solid foundation for its further development.
Future research should focus on:
-
Clarifying the complete molecular mechanism of Avarol's antitumor activity[2].
-
Conducting direct in vivo comparative studies against standard-of-care chemotherapeutics.
-
Investigating the efficacy of Avarol in a wider range of cancer types, including patient-derived xenograft (PDX) models.
-
Exploring potential synergistic effects when combined with other anticancer drugs.
References
- 1. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural compound Alternol exerts a broad anti-cancer spectrum and a superior therapeutic safety index in vivo [frontiersin.org]
- 4. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Guide to Avarol and Other Marine-Derived Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The world's oceans harbor a vast diversity of chemical structures with significant therapeutic potential. Marine organisms, having evolved in unique and competitive environments, produce a plethora of secondary metabolites, many of which have demonstrated potent biological activities. Among these, anticancer agents represent a particularly promising area of research. This guide provides a detailed comparison of Avarol, a sesquiterpenoid hydroquinone derived from the marine sponge Dysidea avara, with other notable marine-derived compounds that are either clinically approved or in advanced stages of development for cancer therapy.
This document focuses on presenting objective, data-driven comparisons of their cytotoxic performance, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Cytotoxicity
Evaluating the cytotoxic potential of a compound is a critical first step in anticancer drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cancer cell growth. However, it is crucial to note that IC50 values are highly dependent on the specific cancer cell line, assay method, and experimental conditions (e.g., incubation time).
A direct, head-to-head comparison of IC50 values between different agents is only scientifically valid when the compounds are tested concurrently under identical conditions. As such comprehensive comparative studies for Avarol against the agents listed below are limited in the public domain, this guide presents the available data in separate tables to avoid misleading comparisons.
Table 1: Cytotoxic Activity of Avarol
Avarol has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following data is derived from studies utilizing the microculture tetrazolium (MTT) assay following a 72-hour exposure period.[1][2]
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ |
| HeLa | Cervical Adenocarcinoma | 10.22 ± 0.28 | ~32.5 |
| LS174 | Colon Adenocarcinoma | 34.06 | ~108.4 |
| A549 | Non-small-cell Lung Carcinoma | 35.27 | ~112.2 |
| MRC-5 | Normal Fetal Lung Fibroblast | 29.14 ± 0.41 | ~92.7 |
¹Molar concentration calculated based on a molar mass of 314.47 g/mol for Avarol.
The data indicates that Avarol exhibits its highest potency against HeLa cells.[1] Notably, its cytotoxicity extends to normal fibroblast cells, suggesting a degree of non-selective action in this specific in vitro model.[1]
Table 2: Cytotoxic Activity of Selected Clinically Relevant Marine-Derived Agents
This table summarizes reported cytotoxic activities for three leading marine-derived anticancer drugs. These values are sourced from various studies and are presented to illustrate their general potency against different cancer types.
| Agent | Cell Line | Cancer Type | IC50 | Source |
| Eribulin Mesylate | MDA-MB-435 | Melanoma | 0.86 nM | [3] |
| UACC-62 | Melanoma | 0.25 nM | [3] | |
| SK-MEL-28 | Melanoma | 1.15 nM | [3] | |
| Trabectedin | B16-BL6 | Melanoma | ~1.5 nM | [4] |
| K1735-M2 | Melanoma | ~1.5 nM | [4] | |
| SK-MEL-28 | Melanoma | 0.16 nM | [4] | |
| Cytarabine (Ara-C) | L1210 | Murine Leukemia | ~0.1 µM | [5] |
| K562 | Human CML | ~1.0 µM | [5] |
Mechanisms of Action & Signaling Pathways
Understanding the molecular mechanisms by which these agents exert their anticancer effects is fundamental for their rational use in therapy and for the development of new, more effective drugs.
Avarol: Induction of Endoplasmic Reticulum (ER) Stress
Avarol's primary anticancer mechanism involves the induction of apoptosis through the activation of the Endoplasmic Reticulum (ER) stress response pathway.[6] Specifically, Avarol selectively triggers the PERK-eIF2α-CHOP signaling cascade in pancreatic ductal adenocarcinoma (PDAC) cells, while not affecting other ER stress pathways like IRE1 and ATF6.[6] This targeted activation leads to the upregulation of the pro-apoptotic protein CHOP, which is essential for initiating programmed cell death.
References
- 1. An Updated Review on Marine Anticancer Compounds: The Use of Virtual Screening for the Discovery of Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interim results of a real-world observational study of eribulin in soft tissue sarcoma including rare subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient total synthesis of the marine natural products (+)-avarone, (+)-avarol, (-)-neoavarone, (-)-neoavarol and (+)-aureol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Metabolic Pathways of Avarol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and inferred metabolic pathways of Avarol, a bioactive sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara. Understanding the cross-species metabolism of Avarol is crucial for preclinical development and for assessing its therapeutic potential and toxicological profile.
Data Presentation: Comparative Metabolism of Avarol
The following tables summarize the metabolic pathways of Avarol in different species. It is important to note that detailed metabolic studies on Avarol are limited, particularly in marine invertebrates. Much of the information for species other than rats is inferred from the metabolism of similar compounds, such as other sesquiterpenoid hydroquinones.
| Metabolic Pathway | Marine Invertebrates (Dysidea avara) (Inferred) | Vertebrates (Rat) (Confirmed) | Other Vertebrates (e.g., Fish, Humans) (Inferred) |
| Phase I Metabolism | Oxidation of hydroquinone to quinone (Avarone). Potential for other modifications by sponge or symbiotic microbes. | Oxidation of hydroquinone to quinone (Avarone) mediated by Cytochrome P450 (CYP2B isoforms).[1] Deacetylation of acetylated derivatives.[1] | Oxidation of hydroquinone to quinone (Avarone) via Cytochrome P450 enzymes. |
| Phase II Metabolism | Unknown. Marine invertebrates possess unique conjugation pathways. | Glucuronidation and sulfation of the hydroquinone moiety.[2] | Glucuronidation, sulfation, and glutathione conjugation of the hydroquinone moiety. |
| Key Metabolites | Avarone. Other potential uncharacterized metabolites. | Avarone, Avarol-glucuronide, Avarol-sulfate, Mercapturic acid conjugate of hydroquinone.[2] | Avarone and various polar conjugates (glucuronides, sulfates). |
| Enzymes Involved | Marine Invertebrates (Dysidea avara) (Inferred) | Vertebrates (Rat) (Confirmed) | Other Vertebrates (e.g., Fish, Humans) (Inferred) |
| Phase I Enzymes | Putative oxidoreductases. | Cytochrome P450 (specifically CYP2B family).[1] Esterases (for deacetylation).[1] | Cytochrome P450 superfamily. |
| Phase II Enzymes | Unknown. | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-transferases (GSTs).[2] | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-transferases (GSTs). |
Mandatory Visualization: Comparative Metabolic Pathways of Avarol
Caption: Comparative metabolic pathways of Avarol.
Experimental Protocols
Detailed experimental protocols for the cross-species metabolism of Avarol are not extensively published. However, standard methodologies for in vitro drug metabolism studies can be readily applied.
In Vitro Metabolism using Liver Microsomes
This protocol is a standard method to assess Phase I metabolic stability and identify metabolites.
-
Objective: To determine the rate of Avarol metabolism and identify its primary metabolites in different species.
-
Materials:
-
Liver microsomes from different species (e.g., rat, mouse, dog, human, and fish).
-
Avarol stock solution (in a suitable solvent like DMSO or ethanol).
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
Incubator/water bath at 37°C.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and Avarol in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of Avarol and the appearance of metabolites using a validated LC-MS/MS method.
-
Control incubations without NADPH should be performed to assess non-enzymatic degradation.
-
Metabolite Identification using High-Resolution Mass Spectrometry
This protocol outlines the general workflow for identifying unknown metabolites.
-
Objective: To elucidate the structures of Avarol metabolites.
-
Materials:
-
Samples from in vitro or in vivo metabolism studies.
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Appropriate HPLC column for separation (e.g., C18).
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Procedure:
-
Inject the prepared sample into the HPLC system.
-
Separate the parent compound and its metabolites using a suitable gradient elution program.
-
Acquire full scan mass spectra in both positive and negative ion modes to detect potential metabolites.
-
Perform tandem MS (MS/MS) experiments on the detected metabolite ions to obtain fragmentation patterns.
-
Propose metabolite structures by comparing the fragmentation patterns with that of the parent Avarol molecule and by considering common metabolic transformations (e.g., oxidation, glucuronidation, sulfation).
-
Utilize metabolite identification software to aid in data analysis and structural elucidation.
-
References
In Vivo Validation of Avarol F's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Avarol and its derivatives with other established anti-inflammatory agents. The information is compiled from preclinical studies to support further research and development.
Note on "Avarol F": Extensive literature searches did not yield in vivo anti-inflammatory studies for a compound specifically named "this compound". The data presented here pertains to Avarol and its thiosalicylate derivative, which are believed to be of primary interest.
Executive Summary
Avarol, a marine sesquiterpenoid hydroquinone, has demonstrated significant anti-inflammatory activity in various in vivo models. Its mechanism of action is primarily attributed to the downregulation of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators. This guide compares the efficacy of Avarol and its derivative, avarol-3'-thiosalicylate, against standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib in two key models: the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model and the mouse air pouch model.
Data Presentation
Table 1: Comparison of Anti-inflammatory Activity in TPA-Induced Mouse Ear Edema Model
| Compound | Dose | % Inhibition of Edema | Reference Comparator | Comparator % Inhibition |
| Avarol | 97 µ g/ear | ED50 | Indomethacin | Not specified in study |
| Avarol-3'-thiosalicylate | Not specified | Reduced edema | Not specified | Not specified |
| Indomethacin | 0.5 mg/ear | ~60% | - | - |
Table 2: Comparison of Anti-inflammatory Activity in Mouse Air Pouch Model
| Compound | Dose | Effect | Reference Comparator | Comparator Effect |
| Avarol | 9.2 nmol/pouch | ED50 for TNF-α reduction | Indomethacin | Dose-dependent reduction in exudate volume and leukocyte infiltration |
| Avarol | 0.6-1.2 µmol/site (topical) | Reduced edema, MPO activity, IL-1β, IL-2, and eicosanoids | Not specified | Not specified |
| Avarol-3'-thiosalicylate | Not specified (oral & intrapouch) | Dose-dependent reduction of LTB4, PGE2, and TNF-α | Not specified | Not specified |
| Indomethacin | 3-10 mg/kg | Significant reduction in exudate volume | - | - |
| Celecoxib | 10 mg/kg | Significant reduction in exudate volume | - | - |
Experimental Protocols
12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema
This model is a well-established method for assessing acute topical inflammation.
Procedure:
-
Animal Model: Typically, male Swiss or BALB/c mice are used.
-
Induction of Inflammation: A solution of TPA (usually 2-2.5 µg) in a solvent like acetone or ethanol is topically applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
Treatment: The test compound (e.g., Avarol) or a reference drug (e.g., indomethacin) is typically applied topically shortly before or after the TPA application.
-
Assessment: After a specific period (usually 4-6 hours), the mice are euthanized. A standard-sized circular biopsy is taken from both ears and weighed. The difference in weight between the TPA-treated and vehicle-treated ear punches is a measure of the inflammatory edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group that received only TPA. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be quantified from the ear tissue homogenates.
Mouse Air Pouch Model
This model is used to study localized inflammation and the effects of anti-inflammatory agents on leukocyte migration and inflammatory mediators.
Procedure:
-
Pouch Formation: An initial volume of sterile air (e.g., 3-5 mL) is injected subcutaneously into the dorsal region of a mouse to create a pouch. The pouch is maintained by subsequent air injections every 2-3 days for about 6 days. This process forms a lining similar to a synovial membrane.
-
Induction of Inflammation: An inflammatory agent, such as carrageenan or zymosan, is injected into the air pouch.
-
Treatment: The test compound can be administered systemically (e.g., orally, intraperitoneally) or locally into the pouch before or after the inflammatory stimulus.
-
Exudate Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) after inducing inflammation, the mice are euthanized. The inflammatory exudate from the pouch is collected by washing the pouch with saline.
-
Analysis: The volume of the exudate is measured. The total and differential leukocyte counts in the exudate are determined. The levels of various inflammatory mediators, such as cytokines (TNF-α, IL-1β), prostaglandins (PGE2), and leukotrienes (LTB4), in the exudate are quantified using methods like ELISA.
Mandatory Visualization
Caption: Workflow for the TPA-induced mouse ear edema model.
Caption: Workflow for the mouse air pouch model of inflammation.
Caption: Proposed mechanism of Avarol via NF-κB pathway inhibition.
A Comparative Analysis of the Toxicological Profiles of Avarol F and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of Avarol F, a marine-derived sesquiterpenoid hydroquinone, and its various synthetic and naturally occurring analogues. The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential and safety of this class of compounds. The data is compiled from multiple peer-reviewed studies and is presented with detailed experimental protocols and visual aids to facilitate understanding.
Executive Summary
This compound and its analogues have demonstrated a range of biological activities, including potent anticancer properties. However, their clinical utility is contingent on a thorough understanding of their toxicological profiles. This guide summarizes the available data on the cytotoxicity and genotoxicity of this compound and key analogues, highlighting structure-activity relationships where evident. While this compound exhibits significant cytotoxicity against various cancer cell lines, it also shows a lack of selectivity towards normal cells in some studies. Certain modifications to the Avarol scaffold have been shown to modulate both cytotoxicity and genotoxicity, suggesting a potential for developing safer and more effective therapeutic agents.
Cytotoxicity Profile
The primary method for evaluating the in vitro cytotoxicity of this compound and its analogues has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Comparative Cytotoxicity Data (IC50 Values)
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its analogues against various human cancer and normal cell lines. It is important to note that the data is compiled from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of this compound against Human Cell Lines [1]
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ |
| HeLa | Cervical Adenocarcinoma | 10.22 ± 0.28 | ~32.7 |
| LS174 | Colon Adenocarcinoma | >10.22 | >32.7 |
| A549 | Non-small Cell Lung Carcinoma | >10.22 | >32.7 |
| MRC-5 | Normal Fetal Lung Fibroblast | 29.14 ± 0.41 | ~93.3 |
¹ Molar concentrations are estimated based on the molecular weight of Avarol (314.47 g/mol ).
Table 2: Comparative Cytotoxicity of Avarone-Amino Acid Derivatives against Human Cell Lines [2]
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | Fem-X IC50 (µM) | K562 IC50 (µM) | MDA-MB-453 IC50 (µM) | MRC-5 IC50 (µM) |
| Avarone-3'-L-Alanine | 6.8 | 8.5 | 7.2 | 5.1 | 9.3 | 15.2 |
| Avarone-3'-L-Valine | 5.2 | 7.1 | 6.5 | 4.3 | 8.1 | 12.8 |
| Avarone-3'-L-Leucine | 4.8 | 6.9 | 5.9 | 3.9 | 7.5 | 11.5 |
| Avarone-3'-L-Isoleucine | 5.1 | 7.0 | 6.2 | 4.1 | 7.8 | 12.1 |
| Avarone-3'-L-Phenylalanine | 3.9 | 5.8 | 4.7 | 3.1 | 6.2 | 9.8 |
| Avarone-3'-L-Tryptophan | 3.5 | 5.2 | 4.1 | 2.8 | 5.9 | 8.9 |
Note: Avarone derivatives generally exhibited stronger inhibitory activity than the corresponding tert-butylquinone derivatives.[2]
Genotoxicity Profile
The genotoxic potential of this compound and its analogues has been investigated using the SOS/umuC assay in Salmonella typhimurium and the comet assay in human cell lines.
Comparative Genotoxicity Data
Table 3: Genotoxicity of Avarol, Avarone, and Methoxy/Methylamino Derivatives [3][4]
| Compound | SOS/umuC Assay (S. typhimurium TA1535/pSK1002) | Comet Assay (MRC-5 cells) - DNA Damage |
| Avarol | No mutagenic/genotoxic potential | No significant impact |
| Avarone | No mutagenic/genotoxic potential | No significant impact |
| 3'-methoxyavarone | Not specified | Significant impact |
| 3'-(methylamino)avarone | Mutagenic potential (with metabolic activation) | Significant impact |
| 4'-(methylamino)avarone | Not specified | Not specified |
These results suggest that while Avarol and Avarone themselves may not be genotoxic, certain derivatives, particularly those with methoxy and methylamino substitutions, can induce DNA damage.[3][4]
Experimental Protocols
MTT Cytotoxicity Assay
The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Human tumor and normal cell lines are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogues (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Procedure:
-
Cell Treatment: Human cells (e.g., MRC-5) are treated with the test compounds for a specified period.
-
Cell Embedding: The cells are then embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: The DNA is unwound under alkaline conditions.
-
Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Avarol-induced apoptotic signaling pathway.
Structure-Activity Relationship Insights
Based on the available data, some preliminary structure-activity relationships for the toxicity of Avarol analogues can be inferred:
-
Quinone vs. Hydroquinone: The conversion of the hydroquinone moiety in Avarol to a quinone in Avarone does not appear to significantly alter the genotoxic potential, as both were found to be non-genotoxic in the tested models.[3]
-
Amino Acid Conjugation: The conjugation of amino acids to the avarone core generally results in potent cytotoxic compounds, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines.[2] The specific amino acid appears to influence the potency, with tryptophan and phenylalanine conjugates showing high activity.[2]
-
Methoxy and Methylamino Substitutions: The introduction of methoxy and methylamino groups at the 3' position of avarone can lead to an increase in genotoxicity, as observed in the comet assay.[3][4] The 3'-(methylamino)avarone derivative also showed mutagenic potential after metabolic activation.[4]
-
Thio-derivatives: While specific IC50 values are not detailed in the readily available literature, the synthesis and evaluation of thio-avarol derivatives suggest that modifications at the quinone ring can modulate biological activity.
Conclusion
This compound and its analogues represent a promising class of natural product-derived compounds with significant cytotoxic activity against cancer cells. However, the lack of selectivity and the potential for genotoxicity in some derivatives are critical considerations for their therapeutic development. The data presented in this guide suggests that further structure-activity relationship studies are warranted to identify analogues with improved safety profiles and enhanced selectivity for cancer cells. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for researchers in this field. Future investigations should focus on a systematic evaluation of a broader range of analogues across a standardized panel of cancer and normal cell lines to build a more comprehensive and directly comparable dataset.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of amino acid derivatives of avarone and its model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Avarol's Antitumor Efficacy: A Comparative Analysis of Reproducibility and Performance
For Immediate Release
A comprehensive review of existing preclinical data on the marine-derived compound Avarol demonstrates its potential as a tumor growth inhibitor. This comparison guide provides an objective analysis of Avarol's performance against established chemotherapeutic agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising natural product. While the available data indicates consistent in vitro and in vivo effects, further independent studies are warranted to firmly establish the reproducibility of its tumor growth inhibition capabilities.
In Vitro Cytotoxicity: Avarol vs. Standard Chemotherapeutics
Avarol has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are presented below, alongside data for the standard chemotherapeutic agents cisplatin, doxorubicin, and paclitaxel on the same cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and assay methods.
| Compound | Cell Line | IC50 (µg/mL) | Incubation Time | Citation |
| Avarol | HeLa (Cervical Cancer) | 10.22 ± 0.28 | 72h | [1] |
| LS174 (Colon Adenocarcinoma) | 34.06 | 72h | [1] | |
| A549 (Non-small cell lung carcinoma) | 35.27 | 72h | [1] | |
| Cisplatin | HeLa | 1.19 | 72h | [1] |
| LS174 | 3.65 | 72h | [1] | |
| A549 | 4.49 | 72h | [1] | |
| Doxorubicin | HeLa | ~0.2 | Not Specified | |
| LS174 | 0.324 | Not Specified | ||
| Paclitaxel | HeLa | ~0.004 (5 nM) | 24h | |
| A549 | ~0.001 (1.35 nM) | 48h |
Note: IC50 values for Doxorubicin and Paclitaxel are sourced from various publications and may have different experimental protocols than those used for Avarol and Cisplatin in the primary cited study.
A notable finding is Avarol's selectivity. The selectivity index (SI), calculated as the ratio of the IC50 value for normal cells (MRC-5) to that for cancer cells, for Avarol ranged from 0.83 to 2.85. This is comparable to cisplatin's SI, which ranged from 0.52 to 3.04 in the same study, suggesting a similar therapeutic window in this in vitro model.[1]
In Vivo Tumor Growth Inhibition: Evidence from Preclinical Models
The antitumor effects of Avarol have been evaluated in murine models, providing crucial insights into its potential efficacy in a physiological context. The primary study investigating Avarol's in vivo activity utilized two different solid tumor models: Ehrlich carcinoma (EC) and a cervical cancer model (CC-5).[1]
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Citation |
| F1 (CBA × C57BL/6j) mice with Ehrlich Carcinoma (EC) | Avarol (intraperitoneal) | 50 mg/kg | 25-35% (stable inhibition) | [1] |
| Mice with Cervical Cancer (CC-5) | Avarol (intraperitoneal) | 50 mg/kg | 28-37% (stable inhibition) | [1] |
These results demonstrate a statistically significant and stable inhibition of tumor growth upon Avarol administration.[1] An earlier study also reported that Avarol increased the median life span of L5178Y-lymphoma-bearing mice, further supporting its antitumor properties in vivo.
Reproducibility of In Vivo Effects
The Ehrlich carcinoma model is described as "convenient, reliable, and easily reproducible" for the initial assessment of antitumor potential.[1] However, to date, there is a limited number of independent in vivo studies on Avarol's effect on solid tumor growth that would allow for a direct comparison of results and a robust assessment of reproducibility. The consistency of findings between the Ehrlich carcinoma and cervical cancer models in the 2022 study provides some level of confidence in the observed effects.[1] Nevertheless, further investigation by independent laboratories using similar models and methodologies is essential to definitively establish the reproducibility of Avarol's tumor growth inhibition.
Mechanism of Action: Induction of Apoptosis via ER Stress
Avarol's cytotoxic activity is linked to the induction of apoptosis through the activation of the PERK-eIF2α-CHOP signaling pathway, a key component of the endoplasmic reticulum (ER) stress response.
This pathway is a cellular stress response that, when prolonged or overwhelming, can shift from a pro-survival to a pro-apoptotic signal. Avarol appears to trigger this shift, leading to cancer cell death.
Experimental Protocols
To facilitate the replication and further investigation of Avarol's effects, the following is a summary of the key experimental methodologies reported in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (HeLa, LS174, A549) and a normal human fetal lung fibroblast cell line (MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of Avarol, cisplatin, or other test compounds.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female F1 (CBA × C57BL/6j) mice or other appropriate strains are used.
-
Tumor Induction: Mice are inoculated with a suspension of cancer cells (e.g., Ehrlich carcinoma or CC-5 cells) subcutaneously.
-
Treatment: Once tumors are established, mice are treated with Avarol (e.g., 50 mg/kg, intraperitoneally) or a vehicle control according to a specific schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth inhibition rate is calculated by comparing the average tumor volume in the treated group to the control group.
Conclusion and Future Directions
The available evidence suggests that Avarol is a promising natural compound with significant antitumor activity. Its performance in in vitro cytotoxicity assays is noteworthy, and its selectivity index is comparable to that of cisplatin. The in vivo data, although limited in terms of independent replication, demonstrates a consistent inhibition of solid tumor growth in two different murine models.
The primary area for future research should be the independent validation of Avarol's in vivo efficacy to firmly establish the reproducibility of its tumor growth inhibitory effects. Further studies directly comparing Avarol with a wider range of standard chemotherapeutics under identical experimental conditions would also be highly valuable. Elucidating the full spectrum of its molecular targets beyond the PERK-eIF2α-CHOP pathway could open new avenues for its therapeutic application, potentially in combination with other anticancer agents.
References
Independent Validation of Avarol F's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Avarol and its derivatives to their target proteins, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development. As the specific compound "Avarol F" could not be identified in the reviewed literature, this guide focuses on the well-documented marine-derived sesquiterpenoid hydroquinone, Avarol, and its synthetic derivatives.
Comparative Binding Affinity of Avarol Derivatives
Avarol and its derivatives have demonstrated inhibitory activity against several protein targets, most notably acetylcholinesterase (AChE) and various protein kinases. The following tables summarize the available quantitative data on their binding affinities, primarily presented as half-maximal inhibitory concentrations (IC50).
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Avarol Derivatives
| Compound | IC50 | Source |
| Avarol-3',4'-dithioglycol | 0.05 mM | [1] |
| Avarol-4'-(3)mercaptopropionic acid | 0.12 mM | [1] |
| TPH4 (Avarol Derivative) | 6.77 µM | [2] |
Table 2: Cytotoxic Activity of Avarol Against Various Cancer Cell Lines
| Cell Line | IC50 | Source |
| HeLa (Cervical Cancer) | 10.22 µg/mL | [3] |
| LS174 (Colon Adenocarcinoma) | >10.22 µg/mL | [3] |
| A549 (Non-small-cell Lung Carcinoma) | >10.22 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of experimental findings. Below are generalized protocols for the key assays cited in the literature for determining the bioactivity of Avarol derivatives.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of acetylcholinesterase, which hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
General Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (typically 0.1 M, pH 8.0).
-
Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
Dissolve acetylthiocholine iodide (ATCI), the substrate, in the buffer to a final concentration of 14 mM.
-
Prepare a solution of acetylcholinesterase from a commercial source (e.g., from electric eel) in the buffer.
-
Prepare various concentrations of the Avarol derivative to be tested.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound solution (Avarol derivative), and the DTNB solution.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Add the substrate (ATCI) to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protein Kinase Inhibition Assay
Protein kinase activity is typically measured by quantifying the transfer of a phosphate group from ATP to a substrate peptide or protein.
General Protocol (Radiometric Assay):
-
Reagent Preparation:
-
Prepare a kinase reaction buffer containing buffer salts (e.g., Tris-HCl), MgCl2, and other necessary cofactors.
-
Prepare a solution of the specific protein kinase to be assayed.
-
Prepare a solution of the substrate (a specific peptide or protein).
-
Prepare a solution of [γ-³²P]ATP (radiolabeled ATP).
-
Prepare various concentrations of the Avarol derivative to be tested.
-
-
Assay Procedure:
-
In a reaction tube, combine the kinase reaction buffer, the protein kinase, the substrate, and the test compound (Avarol derivative).
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like filter binding assays or SDS-PAGE.
-
-
Data Analysis:
-
Quantify the amount of incorporated radioactivity in the substrate using a scintillation counter or autoradiography.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Avarol derivatives as competitive AChE inhibitors, non hepatotoxic and neuroprotective agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Avarol F and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Avarol F, a marine-derived sesquiterpenoid hydroquinone, with standard chemotherapeutic agents. The following sections detail its cytotoxic efficacy, mechanisms of action, and the experimental protocols used for its evaluation, supported by available experimental data.
Data Presentation: Comparative Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to the standard chemotherapeutic agent, cisplatin. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Cisplatin IC50 (µg/mL) | Reference |
| HeLa | Cervical Adenocarcinoma | 10.22 ± 0.28 | 5.21 ± 0.11 | [1] |
| LS174 | Colon Adenocarcinoma | 34.06 ± 0.45 | 12.52 ± 0.33 | [1] |
| A549 | Non-Small Cell Lung Carcinoma | 35.27 ± 0.51 | 7.84 ± 0.15 | [1] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~15 (approx.) | Not Reported | [2] |
| PK1 | Pancreatic Ductal Adenocarcinoma | ~20 (approx.) | Not Reported | [2] |
| KLM1 | Pancreatic Ductal Adenocarcinoma | ~25 (approx.) | Not Reported | [2] |
| HCT116 | Colorectal Carcinoma | Moderately Sensitive | Not Reported | [2] |
| AGS | Gastric Cancer | Moderately Sensitive | Not Reported | [2] |
| U2OS | Osteosarcoma | Moderately Sensitive | Not Reported | [2] |
| MCF7 | Breast Cancer | Low Sensitivity | Not Reported | [2] |
| MRC-5 (Normal) | Normal Lung Fibroblast | 29.14 ± 0.41 | 9.83 ± 0.24 | [1] |
Note: Direct comparative data for this compound against doxorubicin and paclitaxel were not available in the reviewed literature. The primary comparator identified was cisplatin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and standard chemotherapeutic agents.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., HeLa, LS174, A549) and a normal cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and standard chemotherapeutic agents (e.g., cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or a standard chemotherapeutic agent at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC fluorescence (detecting Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI fluorescence (detecting uptake by cells with compromised membranes in late apoptotic and necrotic cells) are measured.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with this compound or a standard chemotherapeutic agent for a defined period (e.g., 24 or 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to degrade RNA and ensure that PI only binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: A histogram of DNA content is generated. Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
Signaling Pathways
This compound induces apoptosis primarily through the Endoplasmic Reticulum (ER) Stress pathway and inhibits the pro-survival NF-κB signaling pathway.
This compound-Induced ER Stress and Apoptosis
Caption: this compound induces apoptosis via the PERK-eIF2α-CHOP pathway of ER stress.
This compound Inhibition of the NF-κB Pathway
Caption: this compound inhibits the pro-survival NF-κB signaling pathway.
Summary of Findings
The available data indicates that this compound is a potent cytotoxic agent against several cancer cell lines, with its efficacy being most pronounced in cervical (HeLa) and pancreatic (Panc-1, PK1, KLM1) cancer cells.[1][2] Its primary mechanism of action involves the induction of apoptosis through the ER stress pathway, specifically by activating the PERK-eIF2α-CHOP signaling cascade.[2] Additionally, this compound has been shown to inhibit the activation of the pro-survival transcription factor NF-κB, which is often constitutively active in cancer cells and contributes to their resistance to apoptosis.[3]
When compared directly with cisplatin, this compound demonstrates lower potency (higher IC50 values) against HeLa, LS174, and A549 cell lines.[1] However, it is important to note that this compound's distinct mechanism of action, particularly its ability to induce ER stress-mediated apoptosis, may offer therapeutic advantages, especially in cancers that are resistant to DNA-damaging agents like cisplatin. Further research is warranted to explore the efficacy of this compound against a broader range of cancer types and in combination with other chemotherapeutic agents. Direct comparative studies with other standard drugs such as doxorubicin and paclitaxel are needed to fully elucidate its relative therapeutic potential.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 2. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Avarol F's effect on different cancer cell lines (e.g., HeLa, LS174, A549)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the marine-derived compound Avarol's efficacy against various cancer cell lines, benchmarked against established chemotherapeutic agents. The data presented is intended to support research and development efforts in oncology.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic effects of Avarol and common chemotherapeutic drugs—Cisplatin, Doxorubicin, and Paclitaxel—were evaluated across three distinct human cancer cell lines: HeLa (cervical cancer), LS174 (colon adenocarcinoma), and A549 (non-small cell lung carcinoma). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.
Table 1: IC50 Values (in µM) of Avarol and Other Chemotherapeutic Agents on Various Cancer Cell Lines.
| Compound | HeLa | LS174 | A549 | Normal Cell Line (MRC-5) |
| Avarol | 10.22 (µg/mL) | 34.06 (µg/mL) | 35.27 (µg/mL) | 29.14 (µg/mL) |
| Cisplatin | ~4.00 | Data Not Available | ~3.3 - 12.74 | ~5.91 |
| Doxorubicin | ~2.9 | Data Not Available | >20 | Data Not Available |
| Paclitaxel | ~0.0025 - 0.0075 | Data Not Available | ~0.011 - 1.64 | Data Not Available |
Note: IC50 values for Cisplatin, Doxorubicin, and Paclitaxel are compiled from various studies and may reflect different experimental conditions. A direct, side-by-side comparison should be interpreted with caution. The IC50 for Avarol was reported in µg/mL in the source material.[1][2][3][4][5][6]
Mechanisms of Action: A Comparative Overview
Avarol exhibits a distinct mechanism of action compared to traditional chemotherapeutics. Understanding these differences is crucial for identifying potential therapeutic synergies and overcoming drug resistance.
Table 2: Comparison of the Mechanisms of Action.
| Compound | Primary Mechanism of Action |
| Avarol | Induces apoptosis through endoplasmic reticulum (ER) stress, specifically activating the PERK-eIF2α-CHOP signaling pathway. It also leads to the generation of reactive oxygen species (ROS).[7][8] |
| Cisplatin | Forms DNA adducts, leading to DNA damage and subsequent apoptosis. |
| Doxorubicin | Intercalates into DNA, inhibits the enzyme topoisomerase II, and generates free radicals, all of which contribute to DNA damage and cell death. |
| Paclitaxel | Stabilizes microtubules, preventing their dynamic instability required for cell division, leading to mitotic arrest and apoptosis. |
Signaling Pathway of Avarol-Induced Apoptosis
Avarol's primary mechanism for inducing cancer cell death involves the activation of the unfolded protein response (UPR) as a result of endoplasmic reticulum (ER) stress. This response, however, is selectively cytotoxic. Avarol specifically activates the PERK branch of the UPR, leading to the phosphorylation of eIF2α and the subsequent upregulation of the pro-apoptotic transcription factor CHOP. This targeted activation avoids the pro-survival signals that can be triggered by other UPR branches.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Avarol and other cytotoxic agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
HeLa, LS174, or A549 cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Avarol, Cisplatin, Doxorubicin, or Paclitaxel of known concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (Avarol or alternatives) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
References
- 1. scispace.com [scispace.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Avarol F and its Synthetic Derivatives in Oncology and Inflammation Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the marine-derived compound Avarol and its key synthetic derivatives. It synthesizes experimental data on their cytotoxic and anti-inflammatory activities, details the underlying mechanisms of action, and provides standardized protocols for reproducible research.
Avarol, a sesquiterpenoid hydroquinone first isolated from the Mediterranean sponge Dysidea avara, has garnered significant scientific interest due to its broad spectrum of biological activities.[1] Its potent anticancer, antiviral, and anti-inflammatory properties have made it a promising candidate for drug development. This has spurred the synthesis of numerous derivatives aimed at enhancing its therapeutic profile and elucidating structure-activity relationships. This guide focuses on a comparative evaluation of Avarol, its oxidized form Avarone, and key amino derivatives, presenting quantitative data on their biological efficacy.
Performance Data: Cytotoxicity and Anti-Inflammatory Activity
The biological potential of Avarol and its derivatives has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective dose (ED50) values, providing a clear comparison of their potency against cancer cell lines and in models of inflammation.
Comparative Cytotoxicity
A notable study synthesized a series of 3'- and 4'-substituted avarone derivatives and tested their cytostatic activities against murine and human cancer cell lines. The results indicated that 3'-alkylamino derivatives, in particular, demonstrated significantly more potent activity than the parent compounds, Avarol and Avarone, which were approximately six times less active.[2]
| Compound | L1210 (murine leukemia) ID50 (µM) | Raji (human B lymphoblast) ID50 (µM) | C8166 (human T lymphoblast) ID50 (µM) | H9 (human T lymphoblast) ID50 (µM) |
| Avarol | 12.9 | 19.0 | 10.5 | 7.6 |
| Avarone | 21.5 | 17.4 | 9.5 | 11.6 |
| 3'-Methylaminoavarone | 2.1 | 2.5 | 1.7 | 1.8 |
| 3'-Ethylaminoavarone | 3.7 | 3.5 | 2.1 | 2.1 |
Data sourced from De Giulio et al., Antiviral Chemistry and Chemotherapy, 1991.[2]
Further studies have established Avarol's cytotoxicity against various human cancer cell lines:
| Compound | HeLa (cervical cancer) IC50 (µg/mL) | LS174 (colon cancer) IC50 (µg/mL) | A549 (lung cancer) IC50 (µg/mL) | MRC-5 (normal lung fibroblast) IC50 (µg/mL) |
| Avarol | 10.22 ± 0.28 | 34.06 (Not specified) | 35.27 (Not specified) | 29.14 ± 0.41 |
Data sourced from Stanojkovic et al., Molecules, 2022.[1]
Comparative Anti-Inflammatory Activity
Avarol and its oxidized derivative, Avarone, have demonstrated potent anti-inflammatory effects. Their activity was evaluated by measuring the inhibition of eicosanoid release in stimulated rat peritoneal leukocytes and by their effectiveness in reducing edema in animal models.[3]
| Compound | Leukotriene B4 Release IC50 (µM) | Thromboxane B2 Release IC50 (µM) | Carrageenan-induced Paw Oedema ED50 (mg/kg, p.o.) | TPA-induced Ear Oedema ED50 (µ g/ear ) |
| Avarol | 0.6 | 1.4 | 9.2 | 97 |
| Avarone | Slightly lower potency than Avarol | Slightly lower potency than Avarol | 4.6 | 397 |
Data sourced from de la Cal et al., Journal of Pharmacy and Pharmacology, 1997.[3]
Mechanism of Action: Signaling Pathways
Avarol's cytotoxic activity, particularly against pancreatic cancer, is mediated through the induction of endoplasmic reticulum (ER) stress, leading to apoptosis. The compound selectively activates the PERK-eIF2α-CHOP signaling pathway.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Avarol F
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Avarol F in a laboratory setting. This compound, identified chemically as Avarol (CAS 55303-98-5), is a sesquiterpenoid hydroquinone with noted cytotoxic, antitumor, and antiviral properties. Due to its biological activity, stringent adherence to safety procedures is paramount to ensure personnel safety and prevent environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify Avarol as not hazardous under certain regulations, its potent biological effects necessitate handling it as a potentially hazardous compound.[1] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | Fully buttoned. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Operational Plans: Handling and Storage
Strict protocols must be followed to minimize exposure and maintain the integrity of this compound.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing : When weighing the solid form of this compound, perform this task in a chemical fume hood to minimize the risk of inhaling airborne particles.
-
Solution Preparation : When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. Avarol is soluble in ethanol and DMSO.[2][3]
-
General Handling : Avoid direct contact with skin and eyes.[4] After handling, wash hands thoroughly.
-
Spill Management : In the event of a spill, isolate the area. For small spills, use an absorbent material to clean the area, then decontaminate the surface. For larger spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup should be disposed of as hazardous waste.
Storage Procedures
| Condition | Specification | Rationale |
| Short-term Storage | +4°C | To maintain stability for immediate use.[2][3] |
| Long-term Storage | -20°C | For preserving the compound's integrity over extended periods.[1][2][3] |
| Container | Tightly sealed, opaque container | To protect from light and moisture.[2][3] |
| Location | A dry, well-ventilated, and designated area | To prevent accidental contact and ensure a controlled environment.[1] |
Disposal Plans
As a compound with cytotoxic properties, this compound and all contaminated materials must be disposed of as hazardous chemical waste.[5][6][7] Standard laboratory trash or sewer disposal is not appropriate.
Waste Segregation and Collection
-
Solid Waste : All solid materials that have come into contact with this compound, including gloves, bench paper, and weighing boats, must be collected in a designated, clearly labeled hazardous waste container.[6] This container should be lined with a durable plastic bag.
-
Liquid Waste : Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps : Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing cytotoxic waste.[6]
Disposal Pathway
All waste streams containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for hazardous waste pickup and disposal. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay
The following is a general protocol for assessing the cytotoxic effects of this compound on a cancer cell line, which is a common application for this compound.
| Step | Procedure |
| 1. Cell Culture | Culture the chosen cancer cell line (e.g., HeLa, HT-29) in an appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. |
| 2. Cell Seeding | Once the cells reach 80-90% confluency, trypsinize and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight. |
| 3. Compound Preparation | Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in the cell culture medium to achieve the desired final concentrations for testing. |
| 4. Cell Treatment | Remove the old medium from the 96-well plates and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known cytotoxic agent). |
| 5. Incubation | Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours). |
| 6. Viability Assay | After incubation, assess cell viability using a standard method such as the MTT or MTS assay. This involves adding the reagent to the wells and incubating for a few hours, followed by measuring the absorbance at a specific wavelength. |
| 7. Data Analysis | Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited). |
This comprehensive guide is intended to provide a foundation for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. adipogen.com [adipogen.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. targetmol.com [targetmol.com]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. danielshealth.ca [danielshealth.ca]
- 8. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
